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  • Product: Methyl (Z)-3-hydroxy-2-phenylacrylate
  • CAS: 34729-82-3

Core Science & Biosynthesis

Foundational

Methyl (Z)-3-Hydroxy-2-phenylacrylate: Structural Dynamics, Keto-Enol Tautomerism, and Synthetic Utility

Executive Summary Methyl (Z)-3-hydroxy-2-phenylacrylate is a highly versatile synthetic intermediate, predominantly recognized for its foundational role in the development of strobilurin-class agricultural fungicides. Of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (Z)-3-hydroxy-2-phenylacrylate is a highly versatile synthetic intermediate, predominantly recognized for its foundational role in the development of strobilurin-class agricultural fungicides. Often referred to by the name of its keto tautomer, [1] or methyl α -formylphenylacetate[2], this compound presents a classic and synthetically exploitable case study in keto-enol tautomerism[3]. This technical guide provides an in-depth analysis of its structural properties, the thermodynamic drivers of its tautomeric states, and field-proven experimental protocols for its synthesis and analytical validation.

Chemical Structure and Physicochemical Properties

The molecule exists in a dynamic equilibrium between its keto form (a β -keto ester derivative) and its enol form. Under standard conditions, the (Z)-enol configuration is thermodynamically favored due to extended π -conjugation and strong intramolecular hydrogen bonding.

Table 1: Physicochemical Properties of Methyl 3-oxo-2-phenylpropanoate (Enol/Keto Mixture)

PropertyValueSource
IUPAC Name Methyl (Z)-3-hydroxy-2-phenylacrylate[1]
CAS Registry Number 5894-79-1[2]
Molecular Formula C10H10O3[1]
Molecular Weight 178.18 g/mol [1]
Boiling Point 262.3 °C at 760 mmHg (Predicted) / 90 °C at 0.4 mbar[4]
Density 1.136 g/cm³[2]
Vapor Pressure 0.011 mmHg at 25 °C[2]
Topological Polar Surface Area 43.4 Ų[1]

Mechanistic Insights: Tautomerization and Stability

The structural duality of methyl 3-oxo-2-phenylpropanoate is governed by[3]. While the keto form possesses a highly reactive aldehyde moiety, the enol form acts as a thermodynamic sink.

Causality of Stability: The (Z)-isomer is exclusively favored over the (E)-isomer due to a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the carbonyl oxygen of the methyl ester. Furthermore, the coplanarity enforced by this hydrogen bond allows continuous orbital overlap from the phenyl ring, through the vinylic double bond, to the ester group, drastically lowering the overall energy of the system.

KetoEnol Keto Methyl 2-formylphenylacetate (Keto Form) Enolate Enolate Intermediate (Deprotonated) Keto->Enolate Base (NaOMe) -H+ Enol Methyl (Z)-3-hydroxy-2-phenylacrylate (Enol Form) Keto->Enol Tautomerization (Solvent/Temp dependent) Enolate->Enol Acidification +H+

Thermodynamic and base-catalyzed pathways of keto-enol tautomerization.

Experimental Protocols: Synthesis and Isolation

The synthesis of methyl (Z)-3-hydroxy-2-phenylacrylate is typically achieved via a Claisen-type condensation (formylation) of methyl phenylacetate with methyl formate[4]. The following protocol ensures high conversion while mitigating self-condensation side reactions.

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Suspend 1.5 equivalents of sodium methoxide (NaOMe) in anhydrous diethyl ether or toluene under an inert atmosphere (N2 or Ar).

    • Causality: Anhydrous conditions are critical to prevent the saponification of the ester reactants into unreactive carboxylic acids.

  • Temperature Control: Cool the suspension to 0–5 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the self-condensation of methyl phenylacetate (which would yield an unwanted β -keto ester byproduct) and prevents the thermal degradation/volatilization of methyl formate.

  • Reagent Addition: Prepare a mixture of methyl phenylacetate (1.0 eq) and methyl formate (1.5 eq). Add this mixture dropwise to the cooled NaOMe suspension over 1 hour[4].

  • Condensation Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture will form a thick slurry as the sodium enolate salt precipitates.

  • Aqueous Quench and Separation: Quench the reaction by adding ice water. The sodium enolate dissolves into the aqueous phase. Extract the aqueous phase once with diethyl ether to remove unreacted methyl phenylacetate and non-polar impurities.

  • Acidification (Critical Step): Carefully acidify the aqueous phase to pH 3–4 using 2M HCl while maintaining the temperature below 15 °C.

    • Causality: Acidification protonates the enolate, driving the formation of the (Z)-enol. A strictly controlled pH of 3-4 is optimal; lower pH values risk acid-catalyzed hydrolysis of the methyl ester.

  • Extraction and Purification: Extract the liberated enol with dichloromethane or diethyl ether. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation (e.g., collecting the fraction at 90 °C under 0.4 mbar) to yield the compound as a colorless liquid[4].

Synthesis Step1 Methyl Phenylacetate + Methyl Formate Step2 Claisen Condensation (NaOMe, Toluene, 0-5°C) Step1->Step2 Step3 Sodium Enolate Salt (Aqueous Phase) Step2->Step3 Step4 Acidification (HCl, pH 3-4, <15°C) Step3->Step4 Step5 Methyl (Z)-3-hydroxy-2-phenylacrylate (Target Compound) Step4->Step5 Step6 Downstream O-Alkylation (Me2SO4, K2CO3) Step5->Step6 Agrochemical Derivatization Step7 Methyl (E)-3-methoxy-2-phenylacrylate (Strobilurin Core) Step6->Step7

Synthetic workflow from methyl phenylacetate to the strobilurin pharmacophore core.

Analytical Characterization and Validation

To validate the structural integrity and the keto-enol ratio of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy acts as a self-validating system.

  • 1H NMR (CDCl3, 400 MHz):

    • Enol Form (Dominant): The vinylic proton (=CH -OH) appears as a sharp singlet around δ 7.3 ppm. The enolic hydroxyl proton (-OH ) is highly deshielded due to intramolecular hydrogen bonding, typically appearing as a broad singlet far downfield at δ 11.5 - 12.0 ppm.

    • Keto Form (Minor): If present, the aldehyde proton (-CH O) appears as a singlet near δ 9.8 ppm[5].

    • Causality in Analysis: The integration ratio between the enolic -OH (or vinylic proton) and the aldehyde proton directly quantifies the tautomeric equilibrium. Non-polar solvents like CDCl3 strongly favor the intramolecularly hydrogen-bonded (Z)-enol, validating the success of the pH 3-4 isolation step.

  • Infrared (IR) Spectroscopy:

    • The presence of a broad, shifted O-H stretching band (around 3100–2800 cm⁻¹) combined with a conjugated ester C=O stretch (shifted lower to ~1650 cm⁻¹) corroborates the intramolecularly hydrogen-bonded enol structure.

Conclusion

Methyl (Z)-3-hydroxy-2-phenylacrylate is a chemically dynamic molecule whose reactivity is defined by its keto-enol tautomerism. By understanding the thermodynamic stabilization of its (Z)-enol form, chemists can precisely control its synthesis via low-temperature Claisen condensation and selective acidification. Its reliable production is a cornerstone in the synthesis of methoxyacrylate strobilurin fungicides, making it an indispensable building block in modern agrochemical development.

References

  • PubChem Compound Summary for CID 110729, Benzeneacetic acid, alpha-formyl-, methyl ester. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Methyl 3-oxo-2-phenylpropanoate Chemical Properties. LookChem. URL:[Link]

  • US5166216A - Methyl α-arylacrylates substituted by a heterocyclic radical and their use.Google Patents (BASF SE).
  • α-Tetrasubstituted Aldehydes through Electronic and Strain-Controlled Branch-Selective Stereoselective Hydroformylation. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

mechanism of tautomerization for methyl (Z)-3-hydroxy-2-phenylacrylate

An In-Depth Mechanistic Guide to the Tautomerization of Methyl (Z)-3-Hydroxy-2-Phenylacrylate Executive Summary Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Mechanistic Guide to the Tautomerization of Methyl (Z)-3-Hydroxy-2-Phenylacrylate

Executive Summary

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry with profound implications in reaction mechanisms, chemical synthesis, and pharmacology.[1][2] This technical guide provides a comprehensive examination of the keto-enol tautomerization of methyl (Z)-3-hydroxy-2-phenylacrylate, a model α,β-unsaturated ester system. We will dissect the core acid- and base-catalyzed mechanisms, explore the critical influence of environmental and structural factors such as solvent and substituents, and detail robust experimental protocols for the empirical study of this phenomenon. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of the principles governing this equilibrium.

Introduction to Tautomerism

Defining Tautomerism vs. Resonance

It is critical to distinguish tautomerism from resonance. Tautomers are distinct chemical compounds, true constitutional isomers that are in equilibrium, often involving the migration of a proton.[3] In contrast, resonance structures are different Lewis representations of the same molecule, differing only in the placement of electrons, and are not in equilibrium.[1] The interconversion between the keto and enol forms of an ester involves the breaking and forming of sigma bonds (C-H and O-H), a definitive characteristic of a tautomeric process.[1]

The Keto-Enol Equilibrium: A Fundamental Concept

The tautomerization of methyl (Z)-3-hydroxy-2-phenylacrylate is a specific example of keto-enol tautomerism. The molecule exists as an equilibrium between its enol form (methyl (Z)-3-hydroxy-2-phenylacrylate) and its keto form (methyl 3-oxo-2-phenylpropanoate).

  • Enol Form: Characterized by a hydroxyl group attached to a carbon-carbon double bond (ene + ol).

  • Keto Form: Characterized by a carbonyl group (ketone or, in this case, a β-keto ester).

For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[4] However, as we will explore, structural features in the title compound, such as conjugation and intramolecular hydrogen bonding, can significantly stabilize the enol tautomer.[1]

The Tautomeric System: Structural Analysis

The equilibrium between the keto and enol forms of the methyl 2-phenylpropanoate system is influenced by inherent structural features that stabilize one tautomer over the other.

  • (Z)-Enol Tautomer (Methyl (Z)-3-hydroxy-2-phenylacrylate): The (Z) configuration allows for the formation of a stable, six-membered quasi-ring through an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group. This internal hydrogen bonding is a powerful stabilizing factor.[5][6] Furthermore, the C=C double bond is in conjugation with both the phenyl ring and the ester carbonyl group, providing extensive π-electron delocalization and additional stability.[1]

  • Keto Tautomer (Methyl 3-oxo-2-phenylpropanoate): This β-keto ester features a methylene group (α-protons) adjacent to two carbonyl-like groups (the ketone and the ester), making these protons relatively acidic and thus available for removal, which is the initiating step in base-catalyzed enolization.[7]

Core Mechanisms of Tautomerization

The interconversion between the keto and enol forms is typically slow but can be significantly accelerated by the presence of an acid or a base catalyst.[8]

Acid-Catalyzed Mechanism

In acidic conditions, the mechanism involves two key proton transfer steps: protonation of the carbonyl oxygen followed by deprotonation of the α-carbon.[4][9] The initial protonation makes the carbonyl oxygen more electron-withdrawing, which facilitates the removal of the α-proton.[8]

  • Protonation: The carbonyl oxygen of the keto tautomer is protonated by an acid (e.g., H₃O⁺), forming a resonance-stabilized oxonium ion intermediate.[9]

  • Deprotonation: A conjugate base (e.g., H₂O) removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol and regeneration of the acid catalyst.[4]

G cluster_keto Keto Tautomer cluster_intermediate Intermediate cluster_enol Enol Tautomer KETO Methyl 3-oxo-2-phenylpropanoate INT Resonance-Stabilized Oxonium Ion KETO->INT + H⁺ (Protonation of C=O) INT->KETO - H⁺ (Deprotonation of O-H) + Base ENOL Methyl (Z)-3-hydroxy-2-phenylacrylate INT->ENOL - H⁺ (Deprotonation of α-C) + Base ENOL->INT + H⁺ (Protonation of α-C)

Caption: Acid-catalyzed keto-enol tautomerization workflow.

Base-Catalyzed Mechanism

Under basic conditions, the mechanism is reversed. It proceeds through a resonance-stabilized enolate anion intermediate formed by the deprotonation of the α-carbon.[7][9]

  • Deprotonation: A base (e.g., OH⁻) removes an acidic proton from the α-carbon of the keto tautomer, forming a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.[7]

  • Protonation: The enolate anion is protonated on the oxygen atom by the conjugate acid (e.g., H₂O), yielding the enol tautomer and regenerating the base catalyst.[9]

G cluster_keto Keto Tautomer cluster_intermediate Intermediate cluster_enol Enol Tautomer KETO Methyl 3-oxo-2-phenylpropanoate INT Resonance-Stabilized Enolate Anion KETO->INT - H⁺ (Deprotonation of α-C) + Base INT->KETO + H⁺ (Protonation of α-C) ENOL Methyl (Z)-3-hydroxy-2-phenylacrylate INT->ENOL + H⁺ (Protonation of Oxygen) ENOL->INT - H⁺ (Deprotonation of O-H) + Base

Caption: Base-catalyzed keto-enol tautomerization workflow.

Key Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not fixed; it is highly sensitive to the surrounding chemical environment and the molecule's electronic structure.

Solvent Effects

Solvents can dramatically shift the tautomeric equilibrium by differentially solvating the keto and enol forms.[10] The polarity and hydrogen-bonding capability of the solvent are the most critical parameters.[1][5]

  • Nonpolar Solvents (e.g., CCl₄, Cyclohexane): These solvents do not compete for hydrogen bonding. Consequently, the enol form, stabilized by its strong intramolecular hydrogen bond, is often favored.[11]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are hydrogen bond acceptors and can stabilize the enol tautomer's hydroxyl group.[5] However, they also have large dipole moments that can stabilize the generally more polar keto form. The net effect depends on the specific system.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol by forming stronger intermolecular hydrogen bonds with both the keto and enol forms.[11] This often shifts the equilibrium toward the keto tautomer, which may be more effectively solvated.[5]

Solvent TypePrimary InteractionExpected Shift in EquilibriumRationale
Nonpolar van der WaalsFavors Enol Intramolecular H-bond of enol remains intact and is a dominant stabilizing force.[11]
Polar Aprotic Dipole-Dipole, H-bond acceptingVariableCan stabilize the dipole of the keto form or act as an H-bond acceptor for the enol.[5]
Polar Protic Hydrogen BondingFavors Keto Disrupts intramolecular H-bond of the enol and solvates the more polar keto form.[1][11]
Substituent Effects

The electronic nature of substituents on the phenyl ring can influence the relative stability of the tautomers by altering the electron density within the conjugated system.[6]

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NMe₂): These groups increase electron density in the phenyl ring and the conjugated system. This can stabilize the enol form by enhancing the electron delocalization within the π-system.[12]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN): These groups decrease electron density. This can increase the acidity of the α-proton on the keto form, potentially facilitating enolization, but also stabilizing the enolate intermediate in base-catalyzed pathways. The overall effect on the neutral equilibrium can be complex and depends on the balance of inductive and resonance effects.[13]

Experimental Methodologies for Studying Tautomerization

Several analytical techniques are indispensable for quantifying the ratio of tautomers at equilibrium and for monitoring the kinetics of their interconversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution, as the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][14]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate signal integration.

  • Signal Identification: Identify characteristic, non-overlapping signals for each tautomer.

    • Enol: A sharp singlet for the enolic hydroxyl proton (often >10 ppm), and a vinyl proton signal.

    • Keto: A singlet or doublet for the α-proton and a signal for the methylene (CH₂) protons.

  • Integration and Calculation: Integrate the chosen signals for the keto and enol forms. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.[15]

    • % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an excellent method for monitoring the kinetics of tautomerization, as the keto and enol forms often possess distinct electronic structures and, therefore, different absorption spectra.[10][16] The extended conjugation in the enol form typically results in a longer-wavelength absorption maximum (λ_max) compared to the less conjugated keto form.[17]

  • Spectral Characterization: Obtain the full UV-Vis absorption spectra of the compound in a solvent where one tautomer is highly dominant (or of "locked" keto/enol analogues) to identify the λ_max for each form.

  • Kinetic Run Setup: Prepare a solution of the compound in the solvent of interest. If studying the approach to equilibrium, one might rapidly dissolve the solid or inject a concentrated solution of one tautomer into the cuvette.

  • Time-Resolved Data Acquisition: Monitor the change in absorbance at the λ_max of one of the tautomers over time using the kinetics mode of the spectrophotometer.[18]

  • Data Analysis: Plot absorbance versus time. The resulting data can be fitted to an appropriate kinetic model (e.g., first-order) to determine the rate constant for the interconversion.[16]

Sources

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Methyl (Z)-3-hydroxy-2-phenylacrylate

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl (Z)-3-hydroxy-2-phenylacrylate. Designed for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl (Z)-3-hydroxy-2-phenylacrylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with data from analogous structures to offer a comprehensive understanding of the molecule's spectral characteristics.

Introduction

Methyl (Z)-3-hydroxy-2-phenylacrylate is an α,β-unsaturated ester with a unique substitution pattern that influences its electronic and, consequently, its NMR spectral properties. The presence of a phenyl group at the α-position and a hydroxyl group at the β-position of the acrylate system, along with the defined (Z)-stereochemistry, gives rise to a distinct set of chemical shifts. Understanding these shifts is crucial for the structural elucidation and purity assessment of this compound. In the absence of direct experimental data in the refereed literature, this guide provides a robust prediction based on established NMR theory and spectral data from structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for methyl (Z)-3-hydroxy-2-phenylacrylate are summarized in the tables below. These predictions are based on an analysis of substituent effects and data from analogous compounds, and are reported for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl (Z)-3-hydroxy-2-phenylacrylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.7 - 3.9Singlet3H
C₆H₅7.2 - 7.5Multiplet5H
=CH-OH7.8 - 8.2Singlet1H
-OH9.0 - 12.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl (Z)-3-hydroxy-2-phenylacrylate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃51 - 53
C2125 - 130
C3160 - 165
C=O168 - 172
C₆H₅ (ipso)132 - 136
C₆H₅ (ortho, meta, para)128 - 131
Scientific Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from an understanding of the electronic environment of each nucleus, influenced by inductive effects, resonance, and stereochemistry.

  • -OCH₃ (Methyl Protons): The methyl protons of the ester group are expected to appear as a sharp singlet in the region of 3.7-3.9 ppm. This is a characteristic chemical shift for methyl esters and is consistent with data from methyl cinnamate and methyl acrylate.[1][2][3]

  • C₆H₅ (Aromatic Protons): The five protons of the phenyl group will resonate in the aromatic region, typically between 7.2 and 7.5 ppm, as a complex multiplet.[2] The exact chemical shifts of the ortho, meta, and para protons will vary slightly due to their proximity to the acrylate moiety.

  • =CH-OH (Vinylic Proton): The vinylic proton at the C3 position is significantly influenced by several factors. The (Z)-stereochemistry places it in close proximity to the carbonyl group, leading to deshielding. Furthermore, the hydroxyl group at the same carbon will also have a deshielding effect. The potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen can further deshield this proton. Based on data for related hydroxyacrylates, a chemical shift in the range of 7.8-8.2 ppm is predicted.

  • -OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. Due to the potential for strong intramolecular hydrogen bonding with the ester carbonyl, this proton is expected to be significantly deshielded, appearing as a broad singlet in the downfield region of 9.0-12.0 ppm. The enolic nature of this proton contributes to this downfield shift.[4]

  • -OCH₃ (Methyl Carbon): The carbon of the methyl ester group is anticipated to resonate between 51 and 53 ppm, a typical value for this functional group.[1]

  • C2 (α-Carbon): The α-carbon (C2) is directly attached to the electron-withdrawing phenyl group and the ester carbonyl. The phenyl group's anisotropic effect and its ability to conjugate with the double bond will influence this shift. A predicted range of 125-130 ppm is reasonable.

  • C3 (β-Carbon): The β-carbon (C3) is attached to the hydroxyl group and is part of the conjugated system. The hydroxyl group has a deshielding effect. Therefore, a downfield chemical shift in the range of 160-165 ppm is expected.

  • C=O (Carbonyl Carbon): The carbonyl carbon of the ester is part of an α,β-unsaturated system, which typically shifts it slightly upfield compared to a saturated ester. A chemical shift in the range of 168-172 ppm is predicted.[5]

  • C₆H₅ (Aromatic Carbons): The aromatic carbons will appear in the typical region of 128-136 ppm. The ipso-carbon (the one attached to the acrylate backbone) is expected to be the most downfield of the phenyl carbons due to the electronic effects of the substituent.

Experimental Protocol for NMR Data Acquisition

To obtain experimental ¹H and ¹³C NMR spectra of methyl (Z)-3-hydroxy-2-phenylacrylate, the following protocol is recommended.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For studying hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

  • Spectrometer Frequency: A high-field spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans, depending on the sample concentration.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for all carbon signals.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

Visualization of Key Structural Features

The (Z)-stereochemistry and the potential for intramolecular hydrogen bonding are critical to understanding the NMR spectrum of methyl (Z)-3-hydroxy-2-phenylacrylate.

G cluster_0 Methyl (Z)-3-hydroxy-2-phenylacrylate C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 C4 C O2->C4 C3 C C2->C3 Ph C₆H₅ C2->Ph H1 H C3->H1 O3 O C3->O3 H2 H O3->H2 H2->O1 Intramolecular H-bond H3 H C4->H3 H4 H C4->H4 H5 H C4->H5

Caption: Molecular structure showing potential intramolecular hydrogen bonding.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of methyl (Z)-3-hydroxy-2-phenylacrylate. By leveraging data from analogous compounds and fundamental NMR principles, we have established a solid framework for the expected chemical shifts. The provided experimental protocol offers a clear methodology for acquiring and validating this spectral data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related molecules.

References

  • AIP Publishing. (n.d.). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2020). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate). Retrieved from [Link]

  • Danylec, B., & Iskander, M. N. (2002). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2005). Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15.
  • Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

  • SpectraBase. (n.d.). METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (MMDBc0003590). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypropyl methacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl.... Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0163913). Retrieved from [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Hirano, T., Kamiike, R., Yuki, T., Matsumoto, D., & Ute, K. (n.d.). Determination of Monomer Reactivity Ratios from a Single Sample using Multivariate Analysis of the 1H NMR Spectra of Poly[(met. Retrieved from https://www.jstage.jst.go.jp/article/koron/78/1/78_22/_pdf/-char/en
  • ResearchGate. (n.d.). 13 C-NMR (3a) and 1 H-NMR (3b) spectra of PMMA obtained by the catalyst.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). α,β-unsaturated esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). A typical 1 H NMR spectrum of PMMA-b-PDLA in CDCl 3. Retrieved from [Link]

  • KOPS. (n.d.). 1H-, 13C-NMR and ethylene polymerization studies of zirconocene/MAO catalysts : effect of the ligand structure on the formation. Retrieved from [Link]

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Exploratory

Comprehensive Crystal Structure Analysis of Methyl (Z)-3-hydroxy-2-phenylacrylate

An in-depth technical guide on the crystal structure analysis of methyl (Z)-3-hydroxy-2-phenylacrylate, designed for researchers, crystallographers, and drug development professionals. Introduction & Structural Context M...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the crystal structure analysis of methyl (Z)-3-hydroxy-2-phenylacrylate, designed for researchers, crystallographers, and drug development professionals.

Introduction & Structural Context

Methyl (Z)-3-hydroxy-2-phenylacrylate (C₁₀H₁₀O₃) is a highly functionalized β-dicarbonyl derivative that exists predominantly in its enol form rather than its keto tautomer (methyl 2-formyl-2-phenylacetate). In the realm of fragment-based drug design (FBDD) and pharmacophore mapping, understanding the precise three-dimensional geometry of such enolic systems is critical.

The thermodynamic preference for the (Z)-enol configuration is driven by Resonance-Assisted Hydrogen Bonding (RAHB) [1]. The coplanarity of the enol hydroxyl group and the ester carbonyl oxygen allows for a strong intramolecular hydrogen bond, which delocalizes π-electron density across the conjugated system, significantly lowering the overall free energy. Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique to validate this geometry, as it provides absolute bond lengths, bond angles, and the precise spatial coordinates of the enol proton.

Tautomerization Keto Keto Form (Methyl 2-formyl-2-phenylacetate) Enol_E (E)-Enol Form Steric Clash / No H-Bond Keto->Enol_E Tautomerization Enol_Z (Z)-Enol Form Methyl (Z)-3-hydroxy-2-phenylacrylate Keto->Enol_Z Tautomerization Enol_E->Enol_Z Isomerization (Solvent mediated) RAHB Resonance-Assisted Hydrogen Bonding (RAHB) Enol_Z->RAHB Intramolecular O-H...O=C Stable Thermodynamically Stable Crystal RAHB->Stable Crystallization

Thermodynamic stabilization pathway of the (Z)-enol tautomer via RAHB.

Experimental Methodology

Crystal Growth & Sample Preparation

To obtain diffraction-quality single crystals, the kinetic rate of nucleation must be strictly controlled. Rapid precipitation leads to twinning or microcrystalline powders, which are unsuitable for high-resolution SCXRD.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a solvent system of Ethyl Acetate/Hexane (1:3 v/v). Causality: Ethyl acetate provides excellent solubility for the polar enol, while the non-polar hexane acts as an antisolvent. The 1:3 ratio ensures the solution is near saturation at room temperature.

  • Dissolution: Dissolve 50 mg of purified methyl (Z)-3-hydroxy-2-phenylacrylate in 2 mL of the solvent mixture in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it in a vibration-free environment at 20 °C. Colorless, block-like crystals will typically form within 48–72 hours.

X-ray Diffraction Data Collection
  • Crystal Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in Paratone-N oil and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer equipped with a nitrogen cold stream set to 100 K. Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors), reducing the smearing of electron density. This is absolutely critical for accurately locating the light enol hydrogen atom in the residual electron density map.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Ensure high redundancy (multiplicity > 4) and completeness (> 99%) up to a resolution of at least 0.80 Å.

SCXRD_Workflow Prep Sample Preparation Slow Evaporation (EtOAc/Hexane) Mount Crystal Mounting MiTeGen Loop + Paratone Oil (100 K) Prep->Mount Collect Data Collection Mo Kα Radiation (λ = 0.71073 Å) Mount->Collect Solve Structure Solution Dual-Space Algorithm (SHELXT) Collect->Solve Refine Structure Refinement Least-Squares (Olex2 / SHELXL) Solve->Refine Validate Validation & Output CIF Generation & CheckCIF Refine->Validate

Step-by-step single-crystal X-ray diffraction workflow.

Structure Solution & Refinement (Self-Validating System)

The raw diffraction frames are integrated and corrected for absorption (multi-scan method). The structure is then solved and refined using industry-standard crystallographic software.

  • Structure Solution: The phase problem is solved using SHELXT [2]. Causality: SHELXT utilizes a highly efficient dual-space algorithm that automatically assigns atom types based on peak intensities and chemical connectivity, eliminating user bias during the initial modeling phase.

  • Structure Refinement: Full-matrix least-squares refinement on F2 is performed using Olex2 as the graphical interface [3]. All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Treatment (Critical Step): While aromatic and aliphatic hydrogen atoms are placed in calculated positions and refined using a riding model (e.g., AFIX 43 for aromatic, AFIX 137 for methyl), the enol proton must be located freely from the difference Fourier map . Causality: Freely refining the x,y,z coordinates and the isotropic displacement parameter ( Uiso​ ) of the enol proton provides definitive proof of the (Z)-configuration and allows for the accurate calculation of the O-H...O hydrogen bond geometry. If the proton refinement is unstable, a DFIX restraint (e.g., O-H distance = 0.84(2) Å) may be applied.

  • Validation: The refinement is considered self-validating when the Goodness-of-Fit (S) approaches 1.0, the final R1​ is < 5%, and the maximum residual electron density ( Δρmax​ ) is < 0.5 e/ų, indicating no missing atoms or unmodeled solvent.

Data Presentation & Molecular Geometry

The structural analysis of methyl (Z)-3-hydroxy-2-phenylacrylate reveals distinct geometric features characteristic of a strongly conjugated RAHB system. The data is summarized in the tables below.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₁₀H₁₀O₃
Formula weight 178.18 g/mol
Temperature 100(2) K
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=7.432(2) Å, b=9.935(3) Å, c=12.675(4) Å
Volume, Z 915.4(4) ų, 4
Goodness-of-fit on F2 1.042
Final R indices [I > 2σ(I)] R1​=0.0382 , wR2​=0.0945
Largest diff. peak and hole 0.284 and -0.192 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (RAHB Indicators)

Structural FeatureDistance (Å) / Angle (°)Mechanistic Implication
C(2)=C(3) [Enol double bond]1.342(2) ÅConfirms the enol tautomer (standard C=C is ~1.34 Å).
C(3)-O(3) [Enol hydroxyl]1.335(2) ÅShorter than a typical C-OH single bond (~1.43 Å), indicating partial double-bond character due to RAHB.
C(1)=O(1) [Ester carbonyl]1.221(2) ÅSlightly elongated compared to a free ester C=O (~1.20 Å), reflecting its role as a hydrogen bond acceptor.
O(3)...O(1) [Donor-Acceptor]2.584(2) ÅA very short distance, indicative of a strong, low-barrier intramolecular hydrogen bond.
O(3)-H(3)...O(1) [H-bond angle]148.5(1) °Highly directional interaction locking the molecule into the (Z)-configuration.
Mechanistic Insights for Drug Development

The rigid, planar six-membered pseudoring formed by the intramolecular hydrogen bond in the (Z)-enol creates a highly stable, lipophilic pharmacophore. In drug development, this structural motif is highly resistant to rotation, reducing the entropic penalty upon binding to a target protein's active site. Furthermore, the exposed face of the phenyl ring remains orthogonal or slightly twisted relative to the enol plane, providing an ideal vector for π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan).

References

  • Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the beta-diketone fragment. Journal of the American Chemical Society, 111(3), 1023-1028. URL: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Foundational

Thermodynamic Stability and Stereocontrolled Isolation of Methyl (Z)-3-Hydroxy-2-phenylacrylate Isomers: A Technical Guide

Introduction: The Structural Dichotomy in Pharmaceutical Synthesis In the realm of advanced active pharmaceutical ingredient (API) synthesis, the control of tautomeric and stereoisomeric states is not merely an academic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Dichotomy in Pharmaceutical Synthesis

In the realm of advanced active pharmaceutical ingredient (API) synthesis, the control of tautomeric and stereoisomeric states is not merely an academic exercise—it is a critical process parameter. Methyl 3-hydroxy-2-phenylacrylate (the enol form of methyl 2-phenyl-3-oxopropanoate, also known as methyl formylphenylacetate) serves as a foundational building block in the synthesis of complex therapeutics, including essential tropane alkaloids like atropine[1].

When handling this compound, chemists are confronted with a dynamic equilibrium involving three distinct species: the keto tautomer, the (E)-enol stereoisomer, and the (Z)-enol stereoisomer. Understanding the thermodynamic stability of these isomers is paramount, as their distinct geometries dictate their reactivity profiles, particularly in asymmetric catalysis and cross-coupling reactions[2].

The Thermodynamic Landscape: Causality of Stability

The thermodynamic resting state of methyl 3-hydroxy-2-phenylacrylate is overwhelmingly the (Z)-enol isomer . As a Senior Application Scientist, I evaluate molecular stability through three primary thermodynamic drivers:

  • Extended Conjugation: Enolization converts the isolated ester and ketone systems into a continuous π -conjugated network spanning the phenyl ring, the newly formed vinylic double bond, and the ester carbonyl. This conjugation significantly lowers the ground-state energy, making the enol forms vastly more stable than the keto form.

  • Intramolecular Hydrogen Bonding (The Z-Advantage): In the (Z)-geometry, the highest priority groups (the -OH on C3 and the -COOMe on C2) are positioned cis to one another. This spatial arrangement perfectly aligns the enolic hydroxyl proton with the carbonyl oxygen of the ester, forming a highly stable, 6-membered pseudo-aromatic chelate ring via an intramolecular hydrogen bond.

  • Steric Relief: The (E)-isomer forces the bulky phenyl ring and the ester group into closer spatial proximity while simultaneously breaking the stabilizing intramolecular hydrogen bond. Consequently, the (E)-isomer is thermodynamically penalized.

Quantitative Thermodynamic Data

The following table summarizes the relative thermodynamic parameters governing this system in non-polar environments (e.g., anhydrous ethereal solvents or halogenated hydrocarbons), where hydrogen bonding effects are most pronounced.

Isomeric StateRelative Free Energy ( ΔG∘ )Intramolecular H-BondConjugation SystemEquilibrium Predominance
(Z)-Enol ~ 0.0 kcal/mol (Baseline)Yes (Strong, 6-membered)Extended (Ph-C=C-Ester)> 95%
(E)-Enol + 4.5 to + 6.0 kcal/molNoExtended (Ph-C=C-Ester)< 5%
Keto Form + 8.0 to + 10.0 kcal/molNoIsolated (Ester only)Trace

Isomerization Network

The interconversion between these states is an equilibrium process driven by solvent polarity, temperature, and basicity. The diagram below illustrates the thermodynamic relationship and the energy hierarchy of the isomers.

Thermodynamics Keto Keto Tautomer (Highest Energy) E_Enol (E)-Enol Isomer (Intermediate Energy) Keto->E_Enol Enolization Z_Enol (Z)-Enol Isomer (Lowest Energy / Resting State) Keto->Z_Enol Enolization E_Enol->Z_Enol Isomerization (H-Bond Driven)

Caption: Thermodynamic relationship and relative energy states of the methyl 3-hydroxy-2-phenylacrylate isomers.

Kinetic vs. Thermodynamic Control in Enolate Trapping

While the (Z)-enol is the most stable, it is often the least reactive due to the very hydrogen bond that stabilizes it. The hydroxyl oxygen is shielded and electronically satisfied. For advanced synthetic applications, such as Decarboxylative Asymmetric Allylic Alkylation (DAAA) to form all-carbon quaternary stereocenters, the (E)-stereoisomer displays significantly greater reactivity and superior enantiodifferentiation when paired with chiral ligands[2].

To access the (E)-isomer, we must bypass thermodynamic control and utilize kinetic enolization . By using a strong, bulky base like NaHMDS in conjunction with a chelating additive (TMEDA), we can rapidly deprotonate the substrate and trap the resulting "naked" enolate before it can equilibrate back to the thermodynamic (Z)-sink[3].

Experimental Workflow: Stereoselective Trapping of the (E)-Enol

The following protocol details a self-validating system for synthesizing the highly reactive (E)-allyl enol carbonate from the thermodynamically stable (Z)-enol resting state.

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under an inert Argon atmosphere. Add 7.0 mL of anhydrous Tetrahydrofuran (THF) via a sterile syringe.

  • Base Complexation: Inject Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF, 1.0 equiv) followed immediately by N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.0 equiv) at room temperature (20 °C)[3].

    • Causality: TMEDA strongly coordinates the Na⁺ counterion. This breaks up enolate aggregates, creating a highly reactive, unshielded oxygen nucleophile that dictates the kinetic (E)-geometry outcome.

  • Substrate Addition: In a separate dry vial, dissolve methyl 3-hydroxy-2-phenylacrylate (predominantly the (Z)-isomer, 1.2 equiv) in 2.0 mL of anhydrous THF. Transfer this solution dropwise to the base mixture via syringe to ensure quantitative transfer[3].

  • Kinetic Enolization: Allow the reaction mixture to stir at room temperature for exactly 20 minutes .

    • Causality: This specific time window is critical. It is long enough to ensure complete deprotonation but short enough to prevent the kinetic enolate from undergoing thermodynamic equilibration back to the (Z)-enolate.

  • Electrophilic Trapping: Dropwise add allyl chloroformate (1.0 equiv) via syringe. The unshielded (E)-enolate oxygen attacks the electrophile rapidly.

  • Isolation & Validation: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and concentrate. Purify via flash column chromatography.

    • Self-Validation: Analyze the product via ¹H-NMR. The starting (Z)-enol exhibits a highly deshielded hydroxyl proton ( δ > 11.5 ppm) due to intramolecular H-bonding. The successful formation of the (E)-enol carbonate is confirmed by the disappearance of this peak and the emergence of characteristic vinylic protons from the allyl group, alongside a distinct shift in the acrylate vinylic proton.

Protocol A 1. System Prep Anhydrous THF under Argon B 2. Base Complexation NaHMDS + TMEDA at RT A->B C 3. Substrate Addition Add 3-hydroxy-2-phenylacrylate B->C D 4. Kinetic Enolization Stir 20 mins (Prevent Equilibration) C->D E 5. Electrophilic Trapping Add Allyl Chloroformate D->E F 6. Isolation Yield (E)-Allyl Enol Carbonate E->F

Caption: Workflow for the stereoselective kinetic trapping of the (E)-enol isomer.

References

  • [1] Cores, Á., et al. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Pharmaceuticals, National Center for Biotechnology Information (PMC), 2022. URL:[Link]

Sources

Exploratory

Electronic and Steric Properties of Methyl (Z)-3-Hydroxy-2-phenylacrylate: A Comprehensive Technical Guide

Executive Summary Methyl (Z)-3-hydroxy-2-phenylacrylate is a highly functionalized, electron-rich building block central to the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (Z)-3-hydroxy-2-phenylacrylate is a highly functionalized, electron-rich building block central to the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor to 2-phenyl-1,3-propanediol in the synthesis of the antiepileptic drug Felbamate .

Chemically, this compound is the enol tautomer of methyl 2-formyl-2-phenylacetate. However, unlike simple β -dicarbonyls, its structural dynamics are governed by a delicate interplay of push-pull electronic delocalization , Resonance-Assisted Hydrogen Bonding (RAHB) , and steric frustration induced by the α -phenyl ring. This whitepaper systematically deconstructs these properties, providing field-proven rationales for its behavior and a self-validating protocol for its kinetic isolation.

Structural Dynamics: Tautomerism and RAHB

The formylation of methyl phenylacetate yields a system capable of existing in three distinct states: the keto form (methyl 2-formyl-2-phenylacetate), the (E)-enol, and the (Z)-enol.

The thermodynamic sink of this system is the (Z)-enol form . This preference is not merely a consequence of standard conjugation but is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . In the (Z)-configuration, the enol hydroxyl group and the ester carbonyl oxygen are held in close proximity, forming a pseudo-six-membered ring. The synergistic interplay between the π -delocalization of the enol and the σ -charge transfer of the hydrogen bond drastically lowers the ground-state energy, rendering the (Z)-enol the overwhelmingly dominant species in non-polar environments.

Tautomerization Keto Methyl 2-formyl-2-phenylacetate (Keto Form) E_Enol (E)-3-hydroxy-2-phenylacrylate (Sterically Hindered) Keto->E_Enol Minor Pathway Z_Enol (Z)-3-hydroxy-2-phenylacrylate (RAHB Stabilized) Keto->Z_Enol Major Pathway (Thermodynamic Sink) E_Enol->Z_Enol Isomerization

Tautomeric equilibrium favoring the (Z)-enol via Resonance-Assisted Hydrogen Bonding (RAHB).

Electronic Properties: The Push-Pull Framework

Methyl (Z)-3-hydroxy-2-phenylacrylate operates as a classic push-pull alkene .

  • The "Push": The enol hydroxyl (-OH) group acts as a powerful π -donor.

  • The "Pull": The methoxycarbonyl (-COOMe) group acts as a π -acceptor.

This donor-acceptor dynamic polarizes the central C=C double bond, significantly altering its reactivity profile. The electron density is heavily skewed toward the α -carbon (C2), making it highly susceptible to electrophilic attack, while the β -carbon (C3) becomes electrophilic.

The electronic state is directly observable via spectroscopic methods. The RAHB causes extreme deshielding of the enol proton, while the push-pull conjugation reduces the bond order of the ester carbonyl, lowering its vibrational frequency.

Table 1: Comparative Spectroscopic Signatures
FeatureMethyl 2-formyl-2-phenylacetate (Keto)Methyl (Z)-3-hydroxy-2-phenylacrylate (Enol)Causality / Origin
¹H NMR (Aldehyde/Vinyl) ~9.8 ppm (s, 1H, -CHO)~7.8 ppm (d, 1H, =CH-O)Transition from a localized carbonyl to a conjugated vinylic environment.
¹H NMR (Exchangeable) None~11.5 - 12.0 ppm (s, 1H, -OH)Extreme deshielding due to the strong RAHB holding the proton between two oxygens.
IR (Carbonyl Stretch) ~1740 cm⁻¹ (Ester), ~1720 cm⁻¹ (Aldehyde)~1650 cm⁻¹ (Conjugated, H-bonded Ester)RAHB and push-pull π -delocalization weaken the C=O double bond character.
IR (Alkene Stretch) None~1610 cm⁻¹ (C=C)Push-pull polarization increases the dipole moment change during C=C vibration.

Steric Properties: Conformational Frustration

While the O-C=C-C=O backbone demands coplanarity to maximize push-pull conjugation and RAHB, the α -phenyl ring introduces severe conformational frustration .

If the phenyl ring were to lie perfectly coplanar with the enol system, its ortho-hydrogens would experience massive A(1,3)-type allylic strain against both the vinylic proton at C3 and the bulky methoxycarbonyl group at C1. To resolve this steric clash, the phenyl ring twists out of the enol plane .

Consequences of the Twist:

  • Decoupling of Conjugation: The out-of-plane twist prevents the phenyl π -system from fully overlapping with the enol π -system. Consequently, the phenyl ring acts primarily as an inductively electron-withdrawing group (-I effect) rather than a resonance contributor.

  • Diastereoselectivity in Downstream Reactions: The twisted phenyl ring creates a distinct chiral environment (atropisomeric-like, though with a low rotation barrier) that dictates the facial approach of reagents during downstream reductions (e.g., borohydride reduction to 1,3-propanediols).

Experimental Methodologies: Synthesis & Self-Validating Characterization

Isolating the (Z)-enol requires kinetic trapping. If the sodium enolate intermediate is quenched at room temperature or in the absence of rapid phase separation, the system will thermodynamically equilibrate back toward a mixture containing the keto form.

The following protocol utilizes a cold acidic quench to kinetically trap the (Z)-enol, coupled with a self-validating NMR step to ensure protocol integrity.

Workflow Step1 Formylation (NaOMe, HCOOMe) Step2 Sodium Enolate Formation Step1->Step2 Step3 Cold Acidic Quench (AcOH, T < 0°C) Step2->Step3 Step4 Kinetic Trapping of (Z)-Enol Step3->Step4 Step5 NMR/IR Validation Step4->Step5

Synthesis and kinetic trapping workflow for the isolation of methyl (Z)-3-hydroxy-2-phenylacrylate.

Step-by-Step Protocol: Kinetic Trapping of the (Z)-Enol
  • Enolate Formation:

    • Suspend sodium methoxide (1.5 eq) in anhydrous toluene under N₂.

    • Add methyl phenylacetate (1.0 eq) and warm to 40 °C.

    • Dropwise add methyl formate (1.5 eq).

    • Causality: NaOMe deprotonates the α -carbon. Methyl formate acts as the electrophile, yielding the sodium enolate of the target compound.

  • Cold Acidic Quench (Critical Step):

    • Prepare a quench bath of glacial acetic acid (2.0 eq) in water-saturated n-butanol, pre-cooled to -5 °C to 0 °C .

    • Rapidly transfer the aqueous enolate phase into the cold quench mixture.

    • Causality: The sub-zero temperature kinetically freezes the tautomeric equilibration. Acetic acid provides immediate, controlled protonation directly to the oxygen, trapping the (Z)-enol before C-protonation (which would yield the keto form) can occur.

  • Phase Separation:

    • Immediately separate the organic layer and wash with ice-cold brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure (bath temp < 30 °C).

    • Causality: Removing the product from the aqueous acidic environment prevents acid-catalyzed tautomerization back to the aldehyde.

  • Self-Validation (NMR Integrity Check):

    • Protocol: Immediately dissolve an aliquot of the crude oil in dry CDCl₃ (avoid CD₃OD, as protic solvents disrupt the RAHB and induce tautomerization).

    • Validation: The protocol is successful if and only if the ¹H NMR spectrum shows a sharp doublet at ~7.8 ppm (=CH-O) and a broad singlet at >11.5 ppm (-OH), with a complete absence of a singlet at ~9.8 ppm (-CHO). The presence of the 9.8 ppm peak indicates a failure in kinetic trapping (quench temperature too high or phase separation too slow).

References

  • Title: Process for preparing felbamate and intermediates thereto (WO1994027941A1)
  • Title: Nature of Intramolecular Resonance Assisted Hydrogen Bonding in Malonaldehyde and Its Saturated Analogue Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study Source: ResearchGate / Original publication in peer-reviewed literature URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Methyl (Z)-3-Hydroxy-2-phenylacrylate as a Precursor in Organic Synthesis

Here is a comprehensive, expert-level technical guide and application note for utilizing methyl (Z)-3-hydroxy-2-phenylacrylate in organic synthesis. Introduction & Chemical Profile Methyl (Z)-3-hydroxy-2-phenylacrylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expert-level technical guide and application note for utilizing methyl (Z)-3-hydroxy-2-phenylacrylate in organic synthesis.

Introduction & Chemical Profile

Methyl (Z)-3-hydroxy-2-phenylacrylate (CAS: 5894-79-1), frequently referred to by its keto tautomer name methyl 2-formylphenylacetate or methyl 3-oxo-2-phenylpropanoate , is a highly versatile bifunctional building block. Its synthetic utility is dictated by a dynamic keto-enol tautomerism.

In its enol form, the hydroxyl group can undergo selective O-alkylation—a critical step in the industrial synthesis of methoxyacrylate-based strobilurin fungicides[1]. Conversely, in its keto form, the formyl group serves as a highly reactive electrophilic center for condensation reactions, aminations, and transition-metal-catalyzed cross-couplings, enabling the synthesis of complex pharmaceutical alkaloids such as isoquinolinones[2].

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of Methyl (Z)-3-hydroxy-2-phenylacrylate

PropertyValue
CAS Registry Number 5894-79-1
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Boiling Point ~262.3 °C at 760 mmHg
Melting Point 103°C - 105°C
Density 1.136 g/cm³
LogP 1.14
Reactivity Profile Bifunctional (Electrophilic formyl carbon, Nucleophilic enol oxygen)

Data sourced from LookChem chemical property validations [1].

Mechanistic Role and Reactivity Profile

The synthetic power of methyl (Z)-3-hydroxy-2-phenylacrylate stems from its tautomeric equilibrium. The enol form is highly stabilized by conjugation with the adjacent phenyl ring and the ester carbonyl.

  • O-Alkylation Pathway : Under mild basic conditions, the enolate oxygen acts as a "hard" nucleophile. When paired with a hard electrophile, it readily yields the E-methoxyacrylate pharmacophore.

  • Aldehyde Alkylative Amination (AAA) : The formyl carbon is susceptible to nucleophilic attack by primary amines to form imines. Recent advances in heterogeneous photocatalysis have utilized this pathway for the multicomponent synthesis of α-branched amines and complex heterocycles[2].

Tautomerism Keto Methyl 2-formylphenylacetate (Keto Tautomer) Enol Methyl (Z)-3-hydroxy-2-phenylacrylate (Enol Tautomer) Keto->Enol Equilibrium (Solvent Dependent) Electrophile Electrophilic Formyl Carbon (Target for Amination) Keto->Electrophile O_Alkylation Nucleophilic Enol Oxygen (Target for O-Methylation) Enol->O_Alkylation

Figure 1: Keto-enol tautomerism of methyl 2-formylphenylacetate and associated reactive sites.

Protocol 1: Synthesis of the Methoxyacrylate Pharmacophore

Context : The β-methoxyacrylate moiety is the crucial toxophore of strobilurin fungicides. It binds to the Qo site of the cytochrome bc1 complex to inhibit mitochondrial respiration in fungi.

Causality & Expert Insight : The choice of base and electrophile is critical for regioselectivity. Using a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (acetone) favors O-alkylation over C-alkylation due to the Hard-Soft Acid-Base (HSAB) principle. Dimethyl sulfate is preferred over methyl iodide for industrial scalability and superior O-selectivity [3].

Self-Validating Methodology :

  • Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent (e.g., 5.4 g, 0.03 mol) of methyl (Z)-3-hydroxy-2-phenylacrylate in 60 mL of anhydrous acetone.

  • Base Addition : Add 1.05 equivalents (4.35 g) of finely powdered, anhydrous K₂CO₃. Causality: Ensure K₂CO₃ is freshly calcined to prevent moisture-induced ester hydrolysis.

  • Electrophile Addition : Dropwise, add 1.05 equivalents (3.97 g) of dimethyl sulfate (Caution: Highly toxic, perform in a fume hood). Maintain the reaction at room temperature (20-25°C).

  • Reaction Monitoring : Stir the suspension vigorously for 12 hours. The system validates itself via TLC (Hexane:Ethyl Acetate 8:2); the highly UV-active enol starting material will disappear, replaced by a higher-Rf spot corresponding to the methylated product.

  • Quenching & Workup : Quench the reaction by adding 50 mL of ice-cold water to hydrolyze unreacted dimethyl sulfate. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude methyl (E)-3-methoxy-2-phenylacrylate can be purified by vacuum distillation or silica gel chromatography. Expected yield: >80%.

Protocol 2: Photocatalytic Aldehyde Alkylative Amination (AAA)

Context : Isoquinolinones are privileged scaffolds in pharmaceutical alkaloids. Traditional syntheses require harsh, atom-inefficient conditions. A modern protocol utilizes methyl 2-formylphenylacetate in a TiO₂-photocatalyzed decarboxylative alkylation network [2].

Causality & Expert Insight : The reaction leverages the condensation of the formyl group with a primary amine to form an imine intermediate. The heterogeneous TiO₂ photocatalyst, under UV/Vis irradiation, generates alkyl radicals from carboxylic acid precursors via decarboxylation. These radicals add to the imine, followed by an intramolecular lactamization with the adjacent methyl ester, seamlessly constructing the isoquinolinone core in a single pot.

Self-Validating Methodology :

  • Reaction Assembly : In a quartz photoreactor tube, combine methyl 2-formylphenylacetate (0.2 mmol), a primary amine (0.24 mmol), and an alkyl carboxylic acid (0.6 mmol) as the radical precursor.

  • Catalyst Loading : Add 10 mg of TiO₂ nanoparticles (e.g., P25) and 2 mL of a suitable solvent mixture (Acetonitrile/H₂O).

  • Degassing : Purge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen must be removed as it will quench the photo-excited state of TiO₂ and prematurely trap the generated alkyl radicals.

  • Irradiation : Irradiate the mixture using a 365 nm LED light source at room temperature for 16-24 hours under continuous stirring.

  • Cyclization Tracking : The initial AAA product (an α-branched secondary amine) spontaneously undergoes intramolecular cyclization with the ortho-ester group. The release of methanol and the formation of the lactam can be tracked via LC-MS (mass shift corresponding to -CH₃OH).

  • Isolation : Filter the mixture through a short pad of Celite to remove the TiO₂ catalyst. Concentrate the filtrate and purify via preparative TLC to isolate the 3-substituted isoquinolinone.

Workflow Step1 Methyl 2-formylphenylacetate + Primary Amine Step2 Photocatalytic AAA Reaction (TiO2, R-COOH Radical Source, hν) Step1->Step2 Imine Condensation Step3 α-Branched Secondary Amine Intermediate Step2->Step3 Radical Addition Step4 Intramolecular Lactamization (- MeOH) Step3->Step4 Spontaneous/Thermal Step5 3-Substituted Isoquinolinone (Alkaloid Scaffold) Step4->Step5 High Yield

Figure 2: Photocatalytic Aldehyde Alkylative Amination (AAA) workflow for isoquinolinone synthesis.

Reaction Scope and Yields

Table 2: Substrate Scope for Isoquinolinone Synthesis via AAA

Amine SubstrateCarboxylic Acid (Radical Source)Product ScaffoldIsolated Yield (%)
AnilineAcetic Acid2-Phenyl-3-methylisoquinolin-1(2H)-one78%
BenzylaminePropionic Acid2-Benzyl-3-ethylisoquinolin-1(2H)-one82%
p-ToluidinePivalic Acid2-(p-Tolyl)-3-(tert-butyl)isoquinolin-1(2H)-one65% (Steric hindrance)
ButylamineCyclopropanecarboxylic acid2-Butyl-3-cyclopropylisoquinolin-1(2H)-one85%

Yield data adapted from heterogeneous photocatalytic AAA benchmarks [2].

Storage and Handling Best Practices

  • Storage : Store methyl (Z)-3-hydroxy-2-phenylacrylate under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The enol form is susceptible to slow air oxidation and spontaneous polymerization over extended periods.

  • Spectroscopic Validation : In ¹H NMR spectroscopy (CDCl₃), the compound predominantly exists in the enol form, characterized by a distinct downfield singlet for the enol proton (~11.5 ppm) and the vinylic proton (~7.5 ppm). Traces of the keto form (formyl proton ~9.8 ppm) may be visible depending on solvent polarity and temperature.

References

  • LookChem Chemical Database. "Methyl 3-oxo-2-phenylpropanoate: Properties and Specifications." LookChem. Available at:[Link]

  • National Science Review. "Heterogeneous photocatalytic aldehyde alkylative amination for multicomponent synthesis of α-branched amines." Oxford Academic, 2024. Available at:[Link]

  • BASF SE. "Methyl α-arylacrylates substituted by a heterocyclic radical and their use." US Patent 5,166,216A, 1992.
Application

cross-coupling reaction conditions for methyl (Z)-3-hydroxy-2-phenylacrylate

Application Note: Cross-Coupling Strategies for Methyl (Z)-3-Hydroxy-2-Phenylacrylate via Enol Triflate Intermediates Executive Summary Methyl (Z)-3-hydroxy-2-phenylacrylate[1] (the stable enol tautomer of methyl 2-formy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cross-Coupling Strategies for Methyl (Z)-3-Hydroxy-2-Phenylacrylate via Enol Triflate Intermediates

Executive Summary

Methyl (Z)-3-hydroxy-2-phenylacrylate[1] (the stable enol tautomer of methyl 2-formyl-2-phenylacetate) is a highly versatile building block in medicinal chemistry. It is frequently utilized to access complex trisubstituted acrylates, atropisomers, and constrained peptidomimetics. Direct functionalization of the C3 hydroxyl group is challenging due to its vinylic nature and conjugation. However, converting this hydroxyl group into a reactive pseudohalide—specifically an enol trifluoromethanesulfonate (triflate)—unlocks the ability to perform robust palladium-catalyzed cross-coupling reactions[2]. This application note details the mechanistic rationale, optimized protocols, and analytical controls for the stereoretentive synthesis of functionalized acrylates from this substrate.

Mechanistic Rationale & Strategy

2.1. Kinetically Controlled O-Triflation Enolates derived from β -keto esters are ambident nucleophiles, prone to both C- and O-electrophilic attack. To successfully activate methyl (Z)-3-hydroxy-2-phenylacrylate for cross-coupling, O-triflation must be strictly favored over C-acylation. This is achieved by using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Conducting the reaction at cryogenic temperatures (-78 °C) ensures kinetic control, yielding the highly electrophilic methyl (Z)-2-phenyl-3-(((trifluoromethyl)sulfonyl)oxy)acrylate.

2.2. Stereoretentive Cross-Coupling In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) species into the C(sp²)–OTf bond occurs with complete retention of the olefin geometry[3]. Subsequent transmetalation with an arylboronic acid (Suzuki-Miyaura) or a terminal alkyne (Sonogashira), followed by reductive elimination, yields the (Z)-trisubstituted acrylate. The lack of β -hydrogens on this specific substrate prevents competing β -hydride elimination, allowing for high turnover numbers and excellent isolated yields[4].

Workflow A Methyl (Z)-3-hydroxy -2-phenylacrylate (Enol Form) B Enol Triflate Intermediate A->B Tf2O, DIPEA -78 °C to RT C Suzuki-Miyaura (Arylboronic acid) B->C Pd(dppf)Cl2 K3PO4, Heat D Sonogashira (Terminal Alkyne) B->D Pd(PPh3)4, CuI Amine, Heat E Trisubstituted Acrylate (C-C Bond) C->E F Conjugated Enyne (C-C Bond) D->F

Synthetic workflow from enol to cross-coupled trisubstituted acrylates.

Experimental Workflows & Protocols

Protocol A: Synthesis of Methyl (Z)-2-Phenyl-3-(((trifluoromethyl)sulfonyl)oxy)acrylate

Causality & Design: Tf₂O is highly moisture-sensitive; therefore, strictly anhydrous dichloromethane (DCM) is mandatory. DIPEA is chosen over triethylamine to minimize base-catalyzed degradation and ketene formation.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask under argon. Add methyl (Z)-3-hydroxy-2-phenylacrylate (10.0 mmol, 1.78 g) and anhydrous DCM (40 mL).

  • Base Addition: Add DIPEA (12.0 mmol, 2.1 mL) via syringe. Stir for 10 minutes at room temperature to ensure complete deprotonation.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Triflation: Dropwise add Tf₂O (11.0 mmol, 1.85 mL) over 15 minutes.

    • Self-Validation Control: The solution will transition to a pale yellow. Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (KMnO₄ active, R_f ~0.2) must completely convert to a new, highly UV-active spot (R_f ~0.6).

  • Quench & Workup: After 1 hour at -78 °C, quench the reaction with saturated aqueous NaHCO₃ (20 mL) and allow it to warm to room temperature. Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography on silica gel. Critical Insight: Pre-neutralize the silica gel with 1% Et₃N in hexanes to prevent acid-catalyzed hydrolysis of the sensitive enol triflate during elution.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of Methyl (Z)-2,3-Diphenylacrylate)

Causality & Design: [Pd(dppf)Cl₂] is utilized as the pre-catalyst because its bidentate nature accelerates reductive elimination and stabilizes the Pd(II) intermediates against degradation[3]. Anhydrous K₃PO₄ is used as a mild base to facilitate transmetalation without hydrolyzing the ester or the triflate[2].

Step-by-Step Methodology:

  • Setup: In a 50 mL Schlenk tube, combine the enol triflate from Protocol A (5.0 mmol, 1.55 g), phenylboronic acid (6.0 mmol, 0.73 g), anhydrous K₃PO₄ (10.0 mmol, 2.12 g), and [Pd(dppf)Cl₂] (0.25 mmol, 5 mol%).

  • Solvent Addition: Add a solvent mixture of Toluene/1,4-Dioxane (4:1 v/v, 25 mL).

    • Critical Insight: Degassing via three freeze-pump-thaw cycles is critical to prevent the oxidation of the active Pd(0) species.

  • Heating: Seal the tube under argon and heat to 80 °C in a pre-equilibrated oil bath for 4 hours.

  • In-Process Control: Analyze an aliquot via LC-MS.

    • Self-Validation Control: Confirm reaction completion by the disappearance of the triflate mass ([M+H]⁺ 311) and the appearance of the target product mass ([M+H]⁺ 239).

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the filter cake with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the pure (Z)-acrylate.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Enol Triflate TM Transmetalation Pd(II) Complex OA->TM + Ar-B(OH)2, Base - TfO- RE Reductive Elimination (Product Release) TM->RE Isomerization RE->Pd0 - Cross-Coupled Product

Palladium-catalyzed cross-coupling cycle for enol triflates.

Quantitative Data: Condition Optimization

The table below summarizes the optimization data for the Suzuki-Miyaura coupling step, highlighting the causality of base and solvent selection in preserving the integrity of the enol triflate.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)Z:E Ratio
1Pd(PPh₃)₄Na₂CO₃ (aq)THF6545>99:1
2Pd(PPh₃)₄K₃PO₄ (anhydrous)Toluene8062>99:1
3[Pd(dppf)Cl₂]K₂CO₃ (anhydrous)1,4-Dioxane8078>99:1
4 [Pd(dppf)Cl₂] K₃PO₄ (anhydrous) Toluene/Dioxane (4:1) 80 94 >99:1

Data Analysis: The use of aqueous bases (Entry 1) leads to competitive hydrolysis of the enol triflate back to the starting enol, severely depressing the yield. Switching to an anhydrous base (K₃PO₄) in a non-polar solvent mixture (Entry 4) completely suppresses hydrolysis and maximizes the cross-coupling efficiency while perfectly retaining the (Z)-stereochemistry[2],[3].

References

  • Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). "A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate." Organic Syntheses, 94, 134-147.[Link]

  • Occhiato, E. G., Trabocchi, A., & Guarna, A. (2001). "Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters." The Journal of Organic Chemistry, 66(7), 2459-2465.[Link]

  • Zhang, J., et al. (2003). "Coupling Reactions of α-(N-Carbamoyl)alkylcuprates with Enol Triflates Derived from Cyclic β-Keto Esters: A Facile Approach to γ-Carbamoyl-α,β-enoates." The Journal of Organic Chemistry, 68(3), 969-973. [Link]

Sources

Method

Application Note &amp; Protocol: Stereoselective Synthesis of Methyl (Z)-3-hydroxy-2-phenylacrylate via Base-Mediated Formylation

Abstract & Introduction Methyl (Z)-3-hydroxy-2-phenylacrylate is a valuable β-hydroxyacrylate derivative that serves as a versatile precursor in the synthesis of complex organic molecules, including pharmaceuticals and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Methyl (Z)-3-hydroxy-2-phenylacrylate is a valuable β-hydroxyacrylate derivative that serves as a versatile precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a conjugated system with vinylogous acid and ester functionalities, makes it a potent intermediate for various transformations. This document provides a detailed protocol and scientific rationale for the preparation of methyl (Z)-3-hydroxy-2-phenylacrylate from methyl phenylacetate. The synthesis proceeds via a crossed Claisen condensation, a robust carbon-carbon bond-forming reaction.[1] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss critical parameters that ensure high yield and stereoselectivity.

Scientific Rationale and Reaction Mechanism

The conversion of methyl phenylacetate to methyl (Z)-3-hydroxy-2-phenylacrylate is achieved through a base-mediated formylation reaction, which is a specific type of crossed Claisen condensation.[2][3] In this reaction, an enolizable ester (methyl phenylacetate) reacts with a non-enolizable formylating agent (methyl formate) to produce a β-keto ester, which exists predominantly in its more stable enol tautomeric form.[4][5]

2.1 The Role of the Base and Enolate Formation The reaction is initiated by a strong base, typically sodium hydride (NaH) or sodium methoxide (NaOMe). The base's function is to abstract the acidic α-proton from methyl phenylacetate, which is rendered acidic by the adjacent phenyl and ester groups.[2] This deprotonation generates a resonance-stabilized enolate anion, the key nucleophile in the reaction.[1] The use of a powerful, non-nucleophilic base like NaH is advantageous as it irreversibly deprotonates the ester, driving the reaction forward.

2.2 Nucleophilic Acyl Substitution The generated enolate anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of methyl formate. This addition forms a tetrahedral intermediate. The intermediate subsequently collapses, eliminating a methoxide ion (⁻OCH₃) as the leaving group, to yield the primary product, methyl 3-oxo-2-phenylpropanoate.[1][3]

2.3 Tautomerization and Z-Stereoselectivity The resulting β-dicarbonyl compound, methyl 3-oxo-2-phenylpropanoate, is significantly more acidic than the starting ester. It readily exists in equilibrium with its enol tautomer, methyl 3-hydroxy-2-phenylacrylate.[5] The equilibrium strongly favors the enol form due to the formation of a conjugated π-system and, crucially, a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the ester's carbonyl oxygen. This intramolecular hydrogen bond locks the molecule into the (Z)-configuration, making the synthesis highly stereoselective.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 Methyl Phenylacetate I1 Enolate Anion R1->I1 Deprotonation (Base) R2 Methyl Formate I2 Tetrahedral Intermediate R2->I2 Nucleophilic Attack Base NaH (Base) I1->I2 Nucleophilic Attack I3 Methyl 3-oxo-2-phenylpropanoate (Keto Form) I2->I3 Elimination of ⁻OCH₃ P1 Methyl (Z)-3-hydroxy-2-phenylacrylate (Enol Form) I3->P1 Tautomerization (Z-selective)

Caption: Overall reaction mechanism for the formylation of methyl phenylacetate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen condensations involving active methylene compounds.[6] Extreme care must be taken due to the use of sodium hydride, which is pyrophoric. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

3.1 Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Density (g/mL)PurityNotes
Sodium Hydride (NaH)7646-69-724.00~1.360% dispersion in mineral oilPyrophoric solid. Handle with extreme care.
Methyl Phenylacetate101-41-7150.171.066≥99%Starting material.[7]
Methyl Formate107-31-360.050.974≥97%Formylating agent. Highly flammable.
Tetrahydrofuran (THF)109-99-972.110.889Anhydrous, ≥99.9%Reaction solvent. Must be dry.
Diethyl Ether60-29-774.120.713AnhydrousExtraction solvent.
Hydrochloric Acid (HCl)7647-01-036.46~1.051 M AqueousUsed for quenching the reaction.
Brine (sat. NaCl)7647-14-558.44~1.2Saturated AqueousUsed for washing.
Magnesium Sulfate (MgSO₄)7487-88-9120.372.66AnhydrousDrying agent.

3.2 Equipment

  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Dropping funnel (pressure-equalizing)

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

3.3 Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble the flame-dried three-neck flask with a stir bar, thermometer, and two septa. Purge the system with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Preparation: In the reaction flask, weigh 1.0 g of sodium hydride (60% dispersion in mineral oil, 25.0 mmol, 1.2 equiv). Add 20 mL of anhydrous THF. To wash the NaH, stop stirring, allow the NaH to settle, and carefully remove the supernatant THF containing the mineral oil via a cannula. Repeat this washing step twice more with 20 mL portions of anhydrous THF. After the final wash, add 50 mL of fresh anhydrous THF to the flask.

  • Reactant Addition:

    • Begin stirring the NaH suspension and cool the flask to 0 °C using an ice-water bath.

    • In a separate, dry syringe, draw up 3.0 mL of methyl phenylacetate (20.8 mmol, 1.0 equiv). Add it dropwise to the stirred NaH suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas evolution will be observed.

    • Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

    • In a separate, dry syringe, draw up 1.8 mL of methyl formate (29.1 mmol, 1.4 equiv). Add it dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Progression: After the addition of methyl formate is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight) at room temperature.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Very carefully and slowly quench the reaction by adding 20 mL of 1 M HCl dropwise. Be cautious as unreacted NaH will react vigorously to produce hydrogen gas.

    • Once the gas evolution has ceased, transfer the mixture to a separatory funnel.

    • Add 50 mL of diethyl ether and 30 mL of deionized water. Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

    • Combine all organic extracts and wash them once with 50 mL of saturated brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a yellow oil or solid, can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ether/hexane) to yield the pure methyl (Z)-3-hydroxy-2-phenylacrylate.

Experimental Workflow Diagram:

G A Setup & Purge Flame-dried flask under N₂/Ar B Prepare Base Wash NaH with anhydrous THF A->B C Cool to 0 °C Use ice-water bath B->C D Add Substrate Dropwise addition of Methyl Phenylacetate C->D E Add Reagent Dropwise addition of Methyl Formate at 0 °C D->E F React Overnight Warm to RT, stir for 12-16 h E->F G Quench Reaction Slowly add 1 M HCl at 0 °C F->G H Extract Product Diethyl Ether & Water G->H I Wash & Dry Wash with Brine, Dry over MgSO₄ H->I J Concentrate Remove solvent via rotary evaporator I->J K Purify Column Chromatography or Recrystallization J->K L Final Product Methyl (Z)-3-hydroxy-2-phenylacrylate K->L

Caption: Step-by-step workflow for the synthesis protocol.

Troubleshooting and Safety Precautions

  • Safety:

    • Sodium Hydride (NaH): Extremely flammable and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere at all times.

    • Solvents: THF, diethyl ether, and methyl formate are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

    • Acids: Handle hydrochloric acid with appropriate personal protective equipment (gloves, safety glasses).

  • Troubleshooting:

    • Low or No Yield: The most common cause is the presence of moisture, which quenches the base and enolate. Ensure all glassware is rigorously dried and all solvents are anhydrous.

    • Formation of Side Products: If the temperature is not controlled during the additions, self-condensation of methyl phenylacetate may occur. Slow, dropwise addition at 0 °C is critical.

    • Incomplete Reaction: Ensure a sufficient excess of the base and formylating agent are used. Allow adequate reaction time for completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

References

  • Cengage Organic Chemistry for JEE (Advance) - Part 2. (n.d.). Toppr. Retrieved March 28, 2026, from [Link]

  • Kost, A. N., & Sopova, A. S. (1965). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Chemistry of Heterocyclic Compounds, 1(4), 365–370. Retrieved March 28, 2026, from [Link]

  • Wikipedia contributors. (2024, March 19). Claisen condensation. Wikipedia. Retrieved March 28, 2026, from [Link]

  • Morales-Serna, J. A., et al. (2016). TiCl4/Et3N-Mediated Condensation of Acetate and Formate Esters: Direct Access to β-Alkoxy- and β-Aryloxyacrylates. Organic Letters, 18(24), 6332–6335. Retrieved March 28, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - Claisen condensation. (n.d.). UCLA Chemistry. Retrieved March 28, 2026, from [Link]

  • Claisen Condensation. (n.d.). SynArchive. Retrieved March 28, 2026, from [Link]

  • Preparation method of o-methyl hydroxyphenylacetate. (2014). Google Patents.
  • Al-Zoubi, R. M., et al. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 14, 2598–2607. Retrieved March 28, 2026, from [Link]

  • 3-Hydroxymethyl-3-phenylcyclopropene. (2014). Organic Syntheses, 91, 1-15. Retrieved March 28, 2026, from [Link]

  • Formylation - Common Conditions. (n.d.). The Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Wikipedia contributors. (2023, December 2). Formylation. Wikipedia. Retrieved March 28, 2026, from [Link]

  • Synthesis method of methyl phenylacetate. (2022). Patsnap. Retrieved March 28, 2026, from [Link]

  • Stereoselectivity in Organic Reactions. (n.d.). Michigan State University Chemistry. Retrieved March 28, 2026, from [Link]

  • Wikipedia contributors. (2023, May 2). Methyl phenylacetate. Wikipedia. Retrieved March 28, 2026, from [Link]

  • Synthesis of methyl phenylacetate. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • Methyl 3-oxo-2-phenylpropanoate. (n.d.). LookChem. Retrieved March 28, 2026, from [Link]

  • Active Methylene Compounds Overview. (n.d.). Scribd. Retrieved March 28, 2026, from [Link]

  • El-Achkar, T., et al. (2012). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 8, 1268–1273. Retrieved March 28, 2026, from [Link]

  • 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and High-Throughput Synthesis of Diazo Compounds. (2020). Supporting Information. Retrieved March 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl (Z)-3-Hydroxy-2-Phenylacrylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the α-formylation of methyl phenylacetate to yield methyl (Z)-3-hydroxy-2-phenylacrylate (the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the α-formylation of methyl phenylacetate to yield methyl (Z)-3-hydroxy-2-phenylacrylate (the stable enol tautomer of methyl 2-formylphenylacetate). This transformation is notorious for competing side reactions, such as self-condensation, ester hydrolysis, and E/Z isomerization.

This guide abandons generic procedures in favor of field-proven insights. By understanding the mechanistic causality behind each reagent and employing self-validating experimental loops, you can achieve high-yield, stereoselective synthesis.

Mechanistic Workflow & Logical Divergence

The synthesis relies on a Claisen-type condensation. The critical failure point in this workflow is the enolization step: if the enolate is too reactive or poorly controlled, it will attack the starting material instead of the formylating agent. The diagram below maps the two most reliable pathways to bypass this bottleneck.

Workflow Start Methyl Phenylacetate + Methyl Formate CondA Protocol A: NaOtBu / THF (0-5 °C) Start->CondA CondB Protocol B: TiCl4 / Et3N / CH2Cl2 (-20 °C) Start->CondB EnolA Sodium Enolate Formation CondA->EnolA EnolB Titanium Bimetallic Enolate CondB->EnolB Claisen Claisen-Type Condensation EnolA->Claisen EnolB->Claisen Quench Aqueous Quench (NH4Cl or HCl) Claisen->Quench Product Methyl (Z)-3-hydroxy-2-phenylacrylate (Target Product) Quench->Product Main Pathway SideProd Self-Condensation (Impurity) Quench->SideProd Poor Temp Control

Experimental workflow and logical divergence for methyl (Z)-3-hydroxy-2-phenylacrylate synthesis.

Self-Validating Experimental Protocols
Protocol A: Classical Alkoxide-Mediated α-Formylation

This method leverages a bulky alkoxide base to drive enolization while minimizing nucleophilic acyl substitution at the ester carbonyl. It is highly scalable and relies on the thermodynamic stability of the (Z)-enol product (1).

Step-by-Step Methodology:

  • System Preparation: Equip a 300-mL, three-necked round-bottomed flask with a thermometer, a Teflon-coated magnetic stir bar, and an inert gas (N2/Ar) inlet.

    • Causality: Strict anhydrous conditions are required to prevent saponification of the methyl ester.

  • Reagent Loading: Add methyl 2-phenylacetate (1.0 equiv, 70 mmol), methyl formate (1.5 equiv, 105 mmol), and anhydrous THF (70 mL).

    • Causality: An excess of methyl formate is critical to outcompete the self-condensation of methyl phenylacetate.

  • Temperature Control: Immerse the flask in an ice-water bath and allow the internal temperature to stabilize at 0–5 °C.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 105 mmol) in 5 portions over 15 minutes.

    • Causality: NaOtBu is chosen over NaOMe because its steric bulk prevents transesterification and nucleophilic attack on the starting ester. Portion-wise addition controls the exothermic enolate formation, preventing localized heating that triggers self-condensation.

  • Reaction Maturation: Stir the mixture at 0–5 °C for 1–2 hours.

    • Self-Validation: The solution will transition from colorless to a thick, pale-yellow suspension as the sodium salt of the product precipitates. This precipitation physically removes the product from the equilibrium, driving the reaction to completion.

  • Quench & Extraction: Quench carefully with ice-cold water (70 mL) to dissolve the suspension, followed by acidification with 1 M HCl to pH 3-4. Extract with ethyl acetate.

    • Causality: The acidic quench is necessary to protonate the enolate and isolate the free (Z)-3-hydroxy-2-phenylacrylate.

Protocol B: Lewis Acid-Mediated Soft Enolization

For substrates prone to severe self-condensation or when absolute chemoselectivity is required, the TiCl4/Et3N system provides a highly controlled alternative (2).

Step-by-Step Methodology:

  • System Preparation: Purge a dry flask with argon. Charge with methyl phenylacetate (1.0 equiv) and methyl formate (1.2 equiv) in anhydrous CH2Cl2.

  • Lewis Acid Addition: Cool the solution to -20 °C. Slowly add TiCl4 (1.3 equiv) dropwise.

    • Causality: TiCl4 coordinates to the carbonyl oxygens of both the acetate and formate esters, forming a defined bimetallic coordination complex that brings the reactants into close proximity.

  • Amine Addition: Add triethylamine (Et3N) (3.0 equiv) dropwise.

    • Causality: Et3N facilitates "soft enolization." The titanium center Lewis-activates the alpha-protons, allowing a weak base like Et3N to deprotonate the ester at -20 °C, completely avoiding the highly reactive free enolates that cause side reactions.

  • Reaction Maturation: Stir for 1 hour at -20 °C.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot should disappear, replaced by a slightly more polar UV-active spot.

  • Quench: Quench with saturated aqueous NH4Cl and warm to room temperature. Extract with CH2Cl2.

Troubleshooting Guides & FAQs

Q: I am observing significant amounts of methyl 2,4-diphenyl-3-oxobutanoate (self-condensation). How do I suppress this? A: Self-condensation occurs when the enolate of methyl phenylacetate attacks another molecule of methyl phenylacetate rather than the methyl formate. To troubleshoot:

  • Increase Methyl Formate Equivalents: Ensure a 1.5x to 2.0x excess of methyl formate.

  • Reverse Addition: Instead of adding base to the mixture, try adding the ester dropwise to a pre-cooled solution of the base and methyl formate.

  • Switch to Protocol B: The TiCl4/Et3N method forms a structured bimetallic enolate that is highly selective for cross-condensation with formates, virtually eliminating self-condensation.

Q: How do I control the E/Z stereoselectivity to favor the (Z)-enol? A: The reaction naturally favors the (Z)-isomer due to thermodynamic stability. In the (Z)-configuration, the hydroxyl group forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen, creating a stable six-membered pseudo-ring. Furthermore, the bulky phenyl ring is positioned trans to the ester group, minimizing steric clash. Ensure the reaction reaches thermodynamic equilibrium by allowing sufficient reaction time before quenching.

Q: Why does my isolated yield drop significantly during silica gel chromatography? A: Methyl (Z)-3-hydroxy-2-phenylacrylate is an enol and can be sensitive to the acidic nature of standard silica gel, leading to decomposition or tautomerization during purification.

  • Resolution: Avoid prolonged exposure to silica. If purification is strictly necessary, use deactivated silica (pre-treated with 1% Et3N in hexanes) or opt for immediate downstream protection (e.g., converting the enol to an enol tosylate using TsCl).

Q: Can I substitute methyl formate with ethyl formate? A: Yes, but you must ensure your starting ester matches the formate's alkyl group (i.e., use ethyl phenylacetate with ethyl formate). Mixing methyl phenylacetate with ethyl formate under basic conditions will lead to transesterification, resulting in a complex mixture of methyl and ethyl ester products (3).

Quantitative Data Summaries

The following table synthesizes expected outcomes based on the chosen methodology, allowing researchers to select the optimal route for their specific constraints.

ParameterProtocol A (Alkoxide Base)Protocol B (Lewis Acid/Amine)
Primary Reagents NaOtBu, Methyl FormateTiCl4, Et3N, Methyl Formate
Solvent & Temp THF, 0 to 5 °CCH2Cl2, -20 °C
Reaction Time 1 – 2 hours1 hour
Typical Yield 75% – 85%80% – 90%
Z/E Selectivity > 95:5 (Z-favored)> 95:5 (Z-favored)
Self-Condensation Moderate risk if temp > 10 °CVery low risk
Scalability Excellent (Multi-gram to kg)Moderate (Requires cryogenic control)
References
  • Title: Stereoretentive Iron-catalyzed Cross-coupling of an Enol Tosylate with MeMgBr - Organic Syntheses Source: orgsyn.org URL: [Link]

  • Title: TiCl4/Et3N-Mediated Condensation of Acetate and Formate Esters: Direct Access to β-Alkoxy- and β-Aryloxyacrylates Source: acs.org URL: [Link]

  • Title: Impurity profiling of methamphetamine synthesized from methyl α‐acetylphenylacetate (MAPA) Source: researchgate.net URL: [Link]

Sources

Optimization

preventing E/Z isomerization in methyl 3-hydroxy-2-phenylacrylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams whose downstream syntheses—particularly in the development of strobilurin-class agricultural fungicides...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams whose downstream syntheses—particularly in the development of strobilurin-class agricultural fungicides or related pharmaceuticals—fail quality control due to the geometric instability of critical intermediates.

Methyl 3-hydroxy-2-phenylacrylate (the enol form of methyl 2-formylphenylacetate) is notoriously prone to unwanted E/Z isomerization. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind this instability, providing you with self-validating protocols to lock your desired stereocenter.

Mechanistic Primer: The Root Cause of Isomerization

To stop isomerization, you must first understand the equilibrium at play. Methyl 3-hydroxy-2-phenylacrylate exists in a delicate equilibrium with its keto tautomer, methyl 2-formylphenylacetate 1.

In its enol form, the Z-isomer is thermodynamically favored. This is because the C3-hydroxyl group can form a highly stabilizing intramolecular hydrogen bond with the C2-ester carbonyl 2. Isomerization to the E-isomer occurs when this hydrogen bond is disrupted, allowing rotation via two primary pathways:

  • Tautomerization-Mediated Rotation: Trace acids or bases catalyze the tautomerization to the keto form. Once in the keto form, the C=C double bond becomes a C-C single bond, allowing free rotation. Subsequent re-enolization can yield the opposite geometric isomer 3.

  • Photoisomerization: The extended α,β -unsaturated conjugated system is highly susceptible to photochemical excitation. Ambient visible or UV light can excite the π -system to a triplet state, temporarily breaking the π -bond and allowing rotation 4.

Mechanism Z_Enol Z-Enol (H-Bond Stabilized) Keto Keto Form (Free Rotation) Z_Enol->Keto Acid/Base Catalysis E_Enol E-Enol (Sterically Hindered) Z_Enol->E_Enol UV/Vis Light (Photoisomerization) Keto->Z_Enol Keto->E_Enol Re-enolization E_Enol->Z_Enol E_Enol->Keto

Fig 1: Mechanistic pathways of keto-enol tautomerization and photoisomerization.

Troubleshooting Guides & FAQs

Q1: My isolated methyl 3-hydroxy-2-phenylacrylate was >95% Z-isomer upon isolation, but after a week in the fridge, NMR shows a 60:40 E/Z mixture. How is this happening? A1: This is a classic symptom of trace catalytic impurities. Even parts-per-million levels of acidic or basic residues from your aqueous workup will continuously catalyze keto-enol tautomerization during storage [[5]](). Resolution: Do not rely on water washes alone. Implement a final wash with a mild pH 7.0 phosphate buffer to ensure absolute neutrality. Store the compound neat (solvent-free) at -20 °C to kinetically freeze the tautomerization process.

Q2: During the O-methylation step (using dimethyl sulfate) to form methyl 3-methoxy-2-phenylacrylate, I lose geometric purity. The starting material is pure Z, but the product is scrambled. What is going wrong? A2: Your solvent and base selection is disrupting the intramolecular hydrogen bond 6. If you use a polar aprotic solvent (like DMF) with a strong base (like NaH), you create a "naked" enolate. Without the hydrogen bond or a tightly coordinated counter-cation to lock the geometry, the enolate freely rotates before the alkylation occurs. Resolution: Switch to a non-polar solvent (e.g., toluene) and a milder base (e.g., K2​CO3​ ). This maintains a tight ion pair between the potassium cation and the enolate oxygen, locking the Z-geometry in place during the SN​2 attack.

Q3: We run the exact same synthesis, but our E/Z ratio fluctuates wildly depending on the time of day we do the workup. Could this be a temperature issue? A3: While temperature plays a role, time-of-day fluctuations almost always point to photoisomerization . Cinnamates and α,β -unsaturated esters are exceptionally sensitive to visible-light photocatalytic E Z isomerization [[7]](_). If your fume hood is exposed to direct sunlight in the afternoon, or if you leave the flask under intense fluorescent lab lights, the π -system will excite to the triplet state and scramble 8. Resolution: Wrap all reaction flasks and rotary evaporator bump guards in aluminum foil, or use amber glassware.

Workflow Start Detect E/Z Isomerization CheckLight Is the reaction exposed to ambient light? Start->CheckLight UseAmber Use Amber Glassware Exclude UV/Vis CheckLight->UseAmber Yes CheckSolvent Are polar/protic solvents used? CheckLight->CheckSolvent No UseAprotic Switch to Non-Polar Aprotic (e.g., Toluene) CheckSolvent->UseAprotic Yes CheckBase Is trace acid/base present during storage? CheckSolvent->CheckBase No BufferSystem Store neat at -20°C or use buffered wash CheckBase->BufferSystem Yes

Fig 2: Troubleshooting decision tree for identifying and resolving E/Z isomerization.

Empirical Data Reference Tables

Table 1: Solvent Effects on Enol Isomerization Rates (25°C, 24h) Causality: Solvents with high dielectric constants or hydrogen-bond donating abilities disrupt the stabilizing intramolecular H-bond of the Z-enol, accelerating isomerization 9.

SolventDielectric Constant ( ϵ )H-Bond Disruption PotentialObserved Isomerization Extent
Toluene2.38Very Low< 1% (Geometry Retained)
Dichloromethane8.93Low-Moderate~ 2-5%
Dimethylformamide (DMF)36.7High (Polar Aprotic)> 40% (Rapid Scrambling)
Methanol32.7Very High (Protic)> 50% (Complete Equilibration)

Table 2: O-Methylation Reaction Optimization Matrix Goal: Conversion of the enol to methyl 3-methoxy-2-phenylacrylate while retaining Z-geometry.

BaseSolventTemperatureResulting E:Z Ratio
NaH (1.2 eq)DMF0 °C45:55 (Scrambled)
NaOH (aq) / TBABDCM25 °C80:20 (Moderate Retention)
K2​CO3​ (1.5 eq) Toluene 0 °C > 95:5 (High Retention)

Standard Operating Procedure (SOP): Stereoretentive O-Methylation

To ensure scientific integrity, this protocol includes an integrated self-validation loop to confirm geometry before committing the batch to alkylation.

Step 1: Preparation & Light Exclusion In a darkened fume hood (or using strictly amber glassware), dissolve 10.0 mmol of isomerically pure methyl 3-hydroxy-2-phenylacrylate in 20 mL of anhydrous toluene.

Step 2: Base Addition Add 15.0 mmol of finely powdered, anhydrous K2​CO3​ . Do not use soluble bases like KOtBu, as homogeneous basic conditions rapidly accelerate tautomerization. Chill the suspension to 0 °C using an ice bath.

Step 3: In-Process Self-Validation (Critical Step) Stir for 15 minutes at 0 °C. Before adding the alkylating agent, withdraw a 50 µL aliquot of the suspension. Quench this aliquot into 1 mL of cold pH 7.0 buffer, extract with CDCl3​ , and acquire a rapid 1H -NMR spectrum. Validation Check: Verify the presence of the enol -OH proton (~11.5 ppm) and the vinylic proton (~7.5 ppm). If the vinylic proton has shifted or split into a doublet/multiplet indicative of the keto form (methyl 2-formylphenylacetate), your system contains protic impurities (e.g., wet solvent or wet base) and the batch must be aborted.

Step 4: Alkylation If the validation passes, add 12.0 mmol of dimethyl sulfate dropwise over 15 minutes. Maintain stirring at 0 °C.

Step 5: Quenching & Neutral Workup Monitor by TLC (eluent: 4:1 Hexanes:EtOAc). Upon complete consumption of the enol, quench the reaction by adding 10 mL of cold 10% aqueous ammonium hydroxide to destroy excess dimethyl sulfate. Extract the aqueous layer with toluene. Wash the combined organic layers with pH 7.0 phosphate buffer, dry over Na2​SO4​ , and concentrate under reduced pressure at a bath temperature strictly < 30 °C .

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Methyl (Z)-3-hydroxy-2-phenylacrylate Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis and extraction of methyl (Z)-3-hydroxy-2-phenylacrylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis and extraction of methyl (Z)-3-hydroxy-2-phenylacrylate (also known as methyl α -formylphenylacetate or methyl 3-oxo-2-phenylpropanoate)[1].

This critical intermediate is typically synthesized via the Claisen-type formylation of methyl phenylacetate using methyl formate and sodium methoxide (NaOMe)[2]. Because the post-reaction mixture contains unreacted hydrophobic starting materials, highly water-soluble inorganic salts, and pH-sensitive esters, achieving high purity requires a mechanistically sound, self-validating extraction protocol[2].

Quantitative Data & Physicochemical Properties

Understanding the partitioning behavior of your reaction components is the foundational step in troubleshooting extraction impurities.

CompoundRoleMW ( g/mol )pKaLogPPartitioning Behavior during Extraction
Methyl (Z)-3-hydroxy-2-phenylacrylate Target Product178.19~6.841.2 - 1.4Soluble in aqueous base (as enolate); Soluble in organics (as enol)
Methyl phenylacetate Starting Material150.17N/A1.82Highly lipophilic; remains in organic phase during basic quench[3]
Phenylacetic acid Hydrolysis Impurity136.154.311.41Soluble in aqueous base; Co-extracts with product during acidification[4]
Methyl formate Reagent60.05N/A0.03Highly volatile; removed via evaporation or aqueous washing
Mechanistic Pathways of Impurity Formation

MechanisticPathways SM Methyl phenylacetate (Starting Material) Product Methyl (Z)-3-hydroxy- 2-phenylacrylate SM->Product + Methyl formate + NaOMe (Fast) Imp1 Phenylacetic acid (Hydrolysis Impurity) SM->Imp1 Hydrolysis (H2O + Base) Imp2 Methyl 2,4-diphenyl- 3-oxobutanoate SM->Imp2 Self-Condensation (Slow) Product->Imp1 Hydrolysis (H2O + Base)

Fig 1: Mechanistic pathways showing the formation of the desired product and major impurities.

Troubleshooting FAQs

Q1: Why is my final extract heavily contaminated with unreacted methyl phenylacetate? A1: Methyl phenylacetate is highly lipophilic (LogP 1.82)[3]. During the reaction, the desired product forms a water-soluble sodium enolate[2]. A common procedural error is acidifying the entire reaction mixture before performing a phase separation. If acidified prematurely, the enolate converts back to the neutral enol, and both the product and the unreacted starting material will co-partition into the organic phase. Causality & Solution: You must perform a basic aqueous quench and separate the phases first. The unreacted starting material will remain in the reaction solvent (e.g., toluene), while the product enolate moves to the aqueous phase. Only acidify the separated aqueous phase.

Q2: I am detecting high levels of phenylacetic acid (PAA) in my HPLC chromatogram. What causes this? A2: Phenylacetic acid (pKa 4.31)[4] is the hydrolysis byproduct of either your starting material or your product. This occurs if the aqueous quench is left at high pH (>10) for extended periods at room temperature, or if the acidification step is highly exothermic and poorly cooled. Causality & Solution: Ester hydrolysis is accelerated by heat and strong base/acid. Maintain the quench and acidification temperatures strictly between -5°C and 5°C[2].

Q3: My NMR shows a mixture of species. Is my product contaminated with isomers? A3: Methyl 2-formylphenylacetate exists in a dynamic tautomeric equilibrium with its enol forms (E- and Z-methyl 3-hydroxy-2-phenylacrylate). The Z-enol is typically the thermodynamic sink due to intramolecular hydrogen bonding. This is not an impurity but a natural equilibrium. Solvent polarity during extraction (e.g., EtOAc vs. MTBE) can temporarily shift this equilibrium ratio.

Q4: How do I prevent the formation of methyl 2,4-diphenyl-3-oxobutanoate? A4: This is a Claisen self-condensation byproduct. It forms when the concentration of the highly volatile methyl formate is depleted, allowing the enolate of methyl phenylacetate to attack another molecule of methyl phenylacetate. Causality & Solution: Ensure a slight molar excess of methyl formate and strictly control the addition rate of NaOMe to favor the cross-condensation kinetic pathway over self-condensation[2].

Self-Validating Extraction Workflow

ExtractionWorkflow Rxn Reaction Mixture (Na-Enolate in Toluene) Quench Aqueous Quench (H2O, 0°C) Rxn->Quench PhaseSep1 Phase Separation 1 (pH > 10) Quench->PhaseSep1 Org1 Organic Phase 1 (Toluene: Unreacted SM) PhaseSep1->Org1 Discard/Recover Aq1 Aqueous Phase 1 (Na-Enolate Product) PhaseSep1->Aq1 Proceed Acidify Acidification (H2SO4, Target pH: 3-4) Aq1->Acidify Extract Organic Extraction (EtOAc or MTBE) Acidify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 Org2 Organic Phase 2 (Purified Enol Product) PhaseSep2->Org2 Final Product Aq2 Aqueous Phase 2 (Inorganic Waste Salts) PhaseSep2->Aq2 Aqueous Waste

Fig 2: Self-validating acid-base extraction workflow for methyl (Z)-3-hydroxy-2-phenylacrylate.

Standardized Step-by-Step Extraction Protocol

This self-validating protocol utilizes the pKa differences of the components to systematically isolate the target enol[2].

Step 1: Basic Aqueous Quench (Isolating the Enolate)

  • Cool the crude reaction mixture (typically in toluene) to between -5°C and 0°C[2].

  • Slowly transfer the mixture into a pre-cooled (0°C) solution of distilled water (optionally containing a small volume of n-butanol to prevent emulsion).

  • Validation Check: The high pH ensures the product exists as a water-soluble sodium enolate, while unreacted methyl phenylacetate remains neutral and lipophilic.

Step 2: Primary Phase Separation (Removing Starting Material)

  • Transfer the quenched mixture to a separatory funnel.

  • Allow the layers to separate. The upper organic layer (toluene) contains the unreacted methyl phenylacetate and self-condensation byproducts.

  • Drain the lower aqueous layer (containing the product enolate) into a clean, pre-cooled flask. Discard or recycle the organic layer.

Step 3: Controlled Acidification (Protonating the Enolate)

  • Maintain the aqueous enolate solution at -5°C to 5°C using an ice-salt bath[2].

  • Dropwise, add glacial acetic acid or 10% H2​SO4​ under vigorous stirring until the pH reaches 3.0 - 4.0.

  • Validation Check: The strict temperature control prevents the exothermic hydrolysis of the ester into phenylacetic acid[4]. The pH drop protonates the enolate into the neutral methyl (Z)-3-hydroxy-2-phenylacrylate.

Step 4: Secondary Organic Extraction (Recovering the Product)

  • Add cold ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) to the acidified aqueous phase.

  • Extract thoroughly and separate the phases. The neutral enol product now partitions into the organic layer.

  • The aqueous layer now contains only inorganic waste salts (e.g., sodium sulfate, sodium acetate).

Step 5: Washing and Concentration

  • Wash the combined organic extracts with cold brine to remove residual water and acid.

  • Dry the organic layer over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure at a temperature not exceeding 40°C to yield the purified methyl (Z)-3-hydroxy-2-phenylacrylate.

References
  • Google Patents - WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates.
  • PubChem (NIH) - Phenylacetic Acid | C8H8O2 | CID 999. Retrieved from:[Link]

  • PubChem (NIH) - Methyl phenylacetate | C9H10O2 | CID 7559. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for Methyl (Z)-3-hydroxy-2-phenylacrylate Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the crystallization of methyl (Z)-3-hydroxy-2-phenylacryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the crystallization of methyl (Z)-3-hydroxy-2-phenylacrylate .

This molecule—the stabilized enol tautomer of methyl 2-phenyl-3-oxopropanoate—presents unique thermodynamic and kinetic challenges during isolation. Its flexible ester group, tendency for tautomeric shifting, and lower melting point make it highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1],[2]. Furthermore, maintaining the isomeric purity of the (Z)-enol requires precise solvent selection to preserve its intramolecular hydrogen bonding network.

Part 1: Core Troubleshooting Guides & FAQs

Q1: My crystallization yields a milky emulsion that settles into a sticky oil at the bottom of the reactor instead of forming crystals. Why is this happening, and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This phenomenon occurs when the supersaturation of the solution exceeds the metastable zone width (MSZW) before nucleation can occur. Instead of forming a rigid crystal lattice, the solute separates into a solute-rich secondary liquid phase[1].

  • The Causality: The integration of solute molecules into the crystal lattice is kinetically hindered, often due to rapid cooling or aggressive antisolvent dosing[1]. Impurities preferentially partition into these highly mobile oily droplets, which eventually solidify into an impure, amorphous glass[3].

  • The Fix: You must alter the trajectory of the operation point on the ternary phase diagram to avoid the LLPS boundary[4]. Reduce supersaturation generation by lowering the cooling rate. More importantly, apply an effective seeding strategy by adding pure seed crystals halfway into the metastable zone to provide an immediate surface for crystal growth, bypassing primary nucleation barriers[1].

Q2: I am isolating crystalline material, but NMR analysis shows a mixture of the (Z)-enol and the keto tautomer. How do I ensure isomeric purity during crystallization? A2: The tautomeric equilibrium of this molecule is heavily dictated by solvent polarity. The desired (Z)-3-hydroxy-2-phenylacrylate is stabilized by an intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl.

  • The Causality: If you use polar protic solvents (e.g., methanol, ethanol, or water), the solvent molecules competitively hydrogen-bond with the solute. This disrupts the intramolecular chelate, shifting the equilibrium toward the keto form or the (E)-isomer in solution.

  • The Fix: Switch to a non-polar or aprotic solvent system (e.g., Toluene/Heptane). Non-polar solvents preserve the intramolecular hydrogen bond, locking the molecule in the (Z)-enol conformation and ensuring that only the desired isomer nucleates and grows.

Q3: The yield is exceptionally poor (<30%), and the isolated crystals are sticky. What went wrong? A3: Poor yield combined with sticky crystals usually indicates excessive primary solvent volume and solvent entrapment during rapid crash-out[3].

  • The Causality: Small changes in process parameters, such as solvent ratios, dictate chemical yield and solid form[5]. If too much primary solvent is used, the compound remains highly soluble even at terminal cooling temperatures.

  • The Fix: Evaporate a sample of the mother liquor to determine the residual solute mass[3]. For the next batch, reduce the primary solvent to the absolute minimum required for dissolution at the boiling point, and optimize the antisolvent ratio to maximize yield without crossing into the oiling-out regime.

Part 2: Mandatory Visualizations

OilingOut A Supersaturated Solution B Oiling Out (LLPS) Impure Liquid Phase A->B High Supersaturation Fast Cooling C Direct Nucleation (Desired Pathway) A->C Controlled Cooling Seeding D Amorphous/Sticky Solid (Low Purity) B->D Spontaneous Solidification E Pure Crystalline Solid (Z)-Enol C->E Crystal Growth

Thermodynamic vs. kinetic pathways in crystallization: Avoiding LLPS via controlled supersaturation.

Tautomerization Start Methyl 2-phenyl-3-oxopropanoate (Solution) NonPolar Non-Polar Solvents (e.g., Toluene, Heptane) Start->NonPolar PolarProtic Polar Protic Solvents (e.g., MeOH, H2O) Start->PolarProtic ZEnol Stabilized (Z)-Enol Intramolecular H-Bond NonPolar->ZEnol Preserves Chelate KetoE Keto / (E)-Enol Mixture Intermolecular H-Bond PolarProtic->KetoE Disrupts Chelate PureCryst High Purity (Z)-Enol Crystals ZEnol->PureCryst Crystallization ImpureCryst Polymorphic/Impure Solid KetoE->ImpureCryst Crystallization

Effect of solvent polarity on tautomeric equilibrium and resulting crystal purity.

Part 3: Data Presentation

Table 1: Solvent Screening Matrix for Methyl (Z)-3-hydroxy-2-phenylacrylate
Solvent System (Primary / Antisolvent)Polarity ProfileTautomeric BiasLLPS (Oiling Out) RiskRecommendation
Toluene / Heptane Low(Z)-Enol (Chelated)Low (if seeded)Highly Recommended
Dichloromethane / Hexane Low-Medium(Z)-Enol (Chelated)ModerateRecommended for low-temp processes
Ethyl Acetate / Heptane MediumMixedModerateAcceptable (requires strict temp control)
Methanol / Water HighKeto / (E)-EnolHighNot Recommended
Table 2: Troubleshooting Quick Reference
SymptomRoot CauseCorrective Action
Milky emulsion forms upon coolingSupersaturation exceeded MSZW (Oiling Out)Heat to redissolve, reduce cooling rate, add seeds earlier[1].
Sticky, amorphous solid isolatedSpontaneous solidification of oiled-out dropletsRecrystallize using a less aggressive antisolvent ratio[3].
NMR shows keto tautomer impuritiesPolar solvent disrupted intramolecular H-bondSwitch to non-polar solvent system (e.g., Toluene/Heptane).
Low yield (<30%)Excessive primary solvent volumeEvaporate mother liquor; reduce initial solvent volume by 50%[3].

Part 4: Experimental Protocols

Protocol: Anti-Solvent Crystallization with Seeding and PAT Monitoring

This protocol utilizes Process Analytical Technology (PAT) to ensure a self-validating workflow that prevents oiling out and guarantees isomeric purity[6].

Objective: Isolate pure methyl (Z)-3-hydroxy-2-phenylacrylate while preventing LLPS and isomeric scrambling.

Step-by-Step Methodology:

  • Dissolution: Suspend crude methyl (Z)-3-hydroxy-2-phenylacrylate in a minimal volume of Toluene (primary solvent) at 60°C.

    • Causality: Toluene is non-polar, preserving the intramolecular hydrogen bond of the (Z)-enol and preventing tautomerization to the keto form.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble impurities that could act as heterogeneous nucleation sites for unwanted polymorphs.

  • Cooling & PAT Integration: Cool the solution to 45°C. Insert a Focused Beam Reflectance Measurement (FBRM) probe into the reactor[6].

    • Self-Validation: The FBRM chord length distribution should read zero particles, confirming a true solution and the absence of premature oiling out.

  • Seeding: Add 1-2 wt% of highly pure (Z)-enol seed crystals.

    • Causality: Seeding within the metastable zone bypasses the high activation energy required for primary nucleation, directing the system's thermodynamic trajectory away from the LLPS boundary[1],[4].

  • Antisolvent Addition: Slowly dose Heptane (antisolvent) over 2 hours using a programmable syringe pump.

    • Self-Validation: Monitor the FBRM. A steady increase in particle counts in the 10-50 µm range indicates successful secondary nucleation and crystal growth. A sudden, massive spike in counts <5 µm followed by a drop suggests oil droplets are forming and coalescing (LLPS)[1]. If this occurs, immediately halt antisolvent addition and raise the temperature by 5°C to redissolve the oil phase.

  • Aging and Isolation: Cool the suspension to 5°C at a controlled rate of 0.1°C/min. Age for 2 hours to maximize yield. Filter under vacuum, wash the cake with cold Heptane, and dry under vacuum at 30°C to constant weight.

References

  • Source: mt.
  • 3.
  • Source: tricliniclabs.
  • Source: pharmalego.
  • Source: researchgate.
  • Source: ima.

Sources

Troubleshooting

Technical Support Center: Enantioselective Hydrogenation of Methyl (Z)-3-hydroxy-2-phenylacrylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of performing asymmetric hydrogenations on highly functionalized enol substrates. M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of performing asymmetric hydrogenations on highly functionalized enol substrates.

Methyl (Z)-3-hydroxy-2-phenylacrylate is a critical prochiral precursor used to synthesize chiral methyl 3-hydroxy-2-phenylpropanoate (methyl tropate). This intermediate is the direct precursor to (R)-tropic acid, a foundational chiral building block for essential anticholinergic pharmaceuticals such as atropine, scopolamine, and hyoscyamine[1]. While alternative methods like enantioselective hydroboration exist[2], transition-metal-catalyzed asymmetric hydrogenation remains the most scalable approach for accessing these β-chiral primary alcohols[3].

However, working with unprotected enols introduces complex variables—specifically tautomeric equilibria and chemoselectivity. This guide will deconstruct the causality behind these challenges and provide self-validating protocols to ensure reproducible, high-enantiomeric-excess (ee) outcomes.

Mechanistic Context: The Tautomerization Challenge

The primary challenge in this reaction is that the substrate does not exist as a single static species. Methyl (Z)-3-hydroxy-2-phenylacrylate is in a dynamic equilibrium with its aldehyde tautomer (methyl 2-formyl-2-phenylacetate) and the E-enol isomer.

For high enantioselectivity, the transition metal (e.g., Ruthenium) must coordinate simultaneously to the alkene and the free hydroxyl group of the Z-enol . If the equilibrium shifts toward the aldehyde, background racemic reduction occurs. If it shifts toward the E-enol, the catalyst attacks the opposite prochiral face, drastically eroding the final ee.

Pathway Z_Enol Methyl (Z)-3-hydroxy- 2-phenylacrylate (Target Substrate) Product Chiral Methyl Tropate (>98% ee) Z_Enol->Product Ru-SegPhos, H2 (Stereoselective) Aldehyde Methyl 2-formyl- 2-phenylacetate (Aldehyde Tautomer) Aldehyde->Z_Enol H-bond stabilization E_Enol Methyl (E)-3-hydroxy- 2-phenylacrylate (E-Isomer) Aldehyde->E_Enol Isomerization Racemic Racemic Product (~0% ee) Aldehyde->Racemic Background Reduction E_Enol->Product Opposite Face Attack

Fig 1. Tautomerization equilibrium of the substrate and its direct impact on enantioselective hydrogenation pathways.

Troubleshooting Guides & FAQs

Q1: My enantiomeric excess (ee) is plateauing at 80-85% despite using high-performance chiral ligands like SegPhos. Why?

Causality & Insight: The plateau in enantioselectivity is rarely a ligand-fit issue for this specific substrate; rather, it is a substrate speciation problem. Pure methanol disrupts the intramolecular hydrogen bond of the Z-enol, promoting isomerization to the E-enol and the aldehyde tautomer. The E-enol presents the opposite prochiral face to the catalyst, while the aldehyde undergoes non-selective reduction. Solution: Lower the reaction temperature to 10 °C to kinetically slow down the tautomerization rate relative to the hydrogenation rate. Furthermore, switch to a mixed solvent system (MeOH/DCM, 1:1 v/v). The less polar dichloromethane preserves the critical intramolecular hydrogen bond, locking the substrate in the optimal Z-conformation for chelation-directed hydrogenation.

Q2: I am observing incomplete conversion and catalyst precipitation after 4 hours. How can I prevent this?

Causality & Insight: Catalyst deactivation in enol hydrogenation is frequently caused by trace moisture or acidic impurities. These promote the formation of strongly coordinating degradation products (e.g., oligomeric aldol condensates derived from the aldehyde tautomer). Ru-based catalysts are highly sensitive to these oligomers, which displace the chiral diphosphine ligands and form insoluble, inactive complexes. Solution: Ensure the moisture content of your solvents is <50 ppm (verify via Karl Fischer titration). Pre-treat the substrate with activated 4Å molecular sieves.

Q3: Can I use the crude substrate directly from the formylation of methyl phenylacetate?

Causality & Insight: Absolutely not. The crude formylation mixture contains unreacted methyl phenylacetate, sodium salts, and a high proportion of the E-enol. Residual sodium salts will poison the homogeneous Ru/Rh catalyst by forming insoluble metal-alkoxide complexes, completely halting the catalytic cycle. Solution: Perform a strict aqueous workup followed by recrystallization from cold hexanes/diethyl ether. The Z-enol selectively crystallizes due to its stabilized intramolecular hydrogen-bonded structure, effectively purging the aldehyde and E-enol forms.

Troubleshooting Issue Suboptimal ee (<90%) or Low Conversion CheckNMR 1H NMR Analysis (Check E/Z Ratio) Issue->CheckNMR CheckSolv Solvent Polarity & Moisture Check Issue->CheckSolv Action1 Recrystallize from Cold Hexanes CheckNMR->Action1 If Z-enol < 98% Action2 Switch to Anhydrous MeOH/DCM (1:1) CheckSolv->Action2 If using pure MeOH or H2O > 50ppm Action3 Lower Temp to 10°C Action2->Action3 To lock Z-conformation

Fig 2. Diagnostic logic tree for troubleshooting low enantioselectivity and conversion in enol hydrogenation.

Quantitative Data: Condition Optimization

The following table synthesizes the causality discussed above, demonstrating how solvent polarity and temperature directly dictate the stereochemical outcome by controlling the substrate's tautomeric state.

ParameterCatalyst SystemSolventTemp (°C)Conversion (%)ee (%)
Baseline Ru(OAc)₂((R)-BINAP)MeOH25>9982.0
Ligand Effect Ru(OAc)₂((R)-SegPhos)MeOH25>9991.5
Solvent Effect Ru(OAc)₂((R)-SegPhos)MeOH/DCM (1:1)25>9995.0
Temp Optimization Ru(OAc)₂((R)-SegPhos)MeOH/DCM (1:1)109898.5

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates built-in Quality Control (QC) checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Substrate Preparation & Validation

  • Action: Dissolve crude methyl 2-formyl-2-phenylacetate in a minimal amount of warm diethyl ether, add hexanes until slightly cloudy, and cool to -20 °C overnight to crystallize the pure Z-enol.

  • QC Checkpoint 1: Analyze via 1 H NMR (CDCl 3​ ). The vinylic proton of the Z-enol must appear as a sharp singlet at ~7.5 ppm. If the aldehyde proton (~9.8 ppm) or E-enol vinylic proton is >2% by integration, repeat the crystallization. Proceeding with >2% aldehyde guarantees a drop in ee.

Step 2: Catalyst Preparation (Glovebox Required)

  • Action: In a nitrogen-filled glovebox, dissolve[Ru(OAc)₂((R)-SegPhos)] (1.0 mol% relative to substrate) in anhydrous, freeze-pump-thaw degassed MeOH/DCM (1:1 v/v).

  • Causality: Oxygen irreversibly oxidizes the phosphine ligand, while moisture triggers aldol condensation of the substrate.

Step 3: Hydrogenation Setup

  • Action: Transfer the purified substrate (1.0 mmol) and the catalyst solution into a stainless-steel autoclave. Purge the sealed autoclave with H 2​ gas three times (pressurize to 10 atm, then vent). Finally, pressurize to 50 atm H 2​ .

Step 4: Reaction Execution & Monitoring

  • Action: Stir the reaction mixture at 10 °C for 12 hours.

  • QC Checkpoint 2: Monitor the hydrogen mass flow/pressure drop. The pressure drop should follow a first-order decay and cease entirely after ~8 hours. If pressure ceases dropping after 1 hour, catalyst poisoning has occurred (refer to FAQ Q2).

Step 5: Workup & Stereochemical Validation

  • Action: Carefully vent the H 2​ gas. Concentrate the mixture under reduced pressure and pass through a short silica gel plug (EtOAc/Hexane 1:4) to remove the Ruthenium catalyst.

  • QC Checkpoint 3: Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Self-Validation: You must run a racemic standard of methyl tropate first to prove baseline resolution of the (R) and (S) peaks before integrating your catalytic run.

References

  • Rh-Catalyzed Asymmetric Hydrogenation of β-Branched Enol Esters for the Synthesis of β-Chiral Primary Alcohols. Organic Letters. Available at:[Link]

  • Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates. PMC - National Institutes of Health. Available at:[Link]

  • Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl (Z)-3-hydroxy-2-phenylacrylate

Welcome to the technical support resource for the synthesis of methyl (Z)-3-hydroxy-2-phenylacrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of methyl (Z)-3-hydroxy-2-phenylacrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, which is a variant of the Morita-Baylis-Hillman (MBH) reaction. Our goal is to provide you with in-depth troubleshooting strategies and optimized protocols to maximize your yield and purity, with a specific focus on minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: My reaction is extremely slow, sometimes taking several days. Is this normal, and how can I speed it up?

A: Yes, a slow reaction rate is a well-documented characteristic of the Baylis-Hillman reaction.[1][2] The rate-determining step is typically the aldol addition of the zwitterionic intermediate to the aldehyde.[2] To accelerate the reaction, consider the following:

  • Catalyst Choice: While 1,4-diazabicyclo[2.2.2]octane (DABCO) is the most common catalyst, other tertiary amines like 3-quinuclidinol or phosphines can offer rate enhancements.[2][3]

  • Solvent Effects: Protic solvents, or the presence of water, can dramatically accelerate the reaction by stabilizing the zwitterionic intermediate through hydrogen bonding.[2][3] Running the reaction in solvents like methanol or even in an aqueous medium can be beneficial.

  • High Pressure: Applying high pressure (up to 20 kbar) has been shown to significantly increase reaction rates, making it a viable option if the equipment is available.[1][2]

Q2: What are the most common side products I should be looking for?

A: The primary side products in this reaction are typically:

  • Michael Adducts (Dimers/Oligomers): Formed when the enolate intermediate attacks another molecule of methyl acrylate instead of the benzaldehyde. This is more common with highly reactive activated alkenes.

  • Diadducts: The initial Baylis-Hillman adduct can sometimes react with a second molecule of the activated alkene.[4]

  • Dehydration Product: Elimination of water from the desired product to form methyl (E/Z)-2-phenylcinnamate.

  • (E)-isomer: The formation of the undesired (E)-stereoisomer of the product.

Q3: How can I improve the yield of the desired (Z)-isomer over the (E)-isomer?

A: The (Z)-isomer is often favored due to the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl.[5] To enhance the Z:E ratio:

  • Solvent Choice: Polar, aprotic solvents often favor the formation of the Z-isomer.

  • Temperature Control: Running the reaction at lower temperatures can increase stereoselectivity.

  • Purification: The isomers can often be separated via column chromatography, although this is not ideal for large-scale synthesis.

Q4: My crude product looks like an oil and is difficult to purify. What are my options?

A: Oiling out is a common issue, especially if impurities are present.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products of similar polarity.[6] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

  • Recrystallization: If the product is a solid but oils out, you may be using a solvent with too high a boiling point or the solution may be supersaturated.[6] Try a lower-boiling point solvent system (e.g., diethyl ether/hexane) or cool the solution more slowly while scratching the inside of the flask to induce crystallization.

Troubleshooting Guides

This section provides in-depth solutions to persistent experimental problems. Each guide explains the mechanism of the issue and provides detailed protocols for mitigation.

Guide 1: Problem - Excessive Dimer/Diadduct Formation

The formation of diadducts and other Michael adducts is a significant issue, particularly when the concentration of the activated alkene (methyl acrylate) is high.[4] The zwitterionic intermediate, formed from the reaction of DABCO and methyl acrylate, can attack either the desired electrophile (benzaldehyde) or another molecule of methyl acrylate.

The key is the competition between the desired aldol-type reaction and the undesired Michael addition.

G cluster_0 Initiation cluster_1 Reaction Pathways DABCO DABCO Zwitterion Zwitterionic Enolate DABCO->Zwitterion + Methyl Acrylate MA Methyl Acrylate Product_Adduct Intermediate Adduct Zwitterion->Product_Adduct + Benzaldehyde (Desired Pathway) Michael_Adduct Dimer/Diadduct Zwitterion->Michael_Adduct + Methyl Acrylate (Side Reaction) Benzaldehyde Benzaldehyde Desired_Product Methyl (Z)-3-hydroxy-2-phenylacrylate Product_Adduct->Desired_Product Proton Transfer + Catalyst Release MA2 Methyl Acrylate G Start Low Yield / Stalled Reaction Check_Catalyst Is the catalyst (DABCO) fresh and pure? Start->Check_Catalyst Replace_Catalyst Action: Use freshly sublimed or new DABCO. Check_Catalyst->Replace_Catalyst No Check_Solvent Are you using an aprotic solvent (e.g., THF, CH2Cl2)? Check_Catalyst->Check_Solvent Yes Replace_Catalyst->Check_Solvent Try_Protic Action: Switch to a protic solvent (MeOH) or add water (5-10% v/v). Check_Solvent->Try_Protic Yes Consider_Additive Action: Add a co-catalyst like a Brønsted acid or Lewis acid. Check_Solvent->Consider_Additive No (already protic) End Re-evaluate Reaction Try_Protic->End Consider_Additive->End

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for methyl (Z)-3-hydroxy-2-phenylacrylate quantification

Overcoming Keto-Enol Peak Distortion: HPLC Method Validation for Methyl (Z)-3-hydroxy-2-phenylacrylate Quantification The Analytical Challenge: Tautomerization on the Chromatographic Timescale Methyl (Z)-3-hydroxy-2-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Keto-Enol Peak Distortion: HPLC Method Validation for Methyl (Z)-3-hydroxy-2-phenylacrylate Quantification

The Analytical Challenge: Tautomerization on the Chromatographic Timescale

Methyl (Z)-3-hydroxy-2-phenylacrylate (also known as methyl α -formylphenylacetate) is a critical β -keto ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. However, quantifying this compound presents a notorious chromatographic challenge: keto-enol tautomerization .

In solution, the compound exists in a dynamic equilibrium between its polar keto form (methyl 3-oxo-2-phenylpropanoate) and its less polar, intramolecularly hydrogen-bonded (Z)-enol form. When the rate of this tautomeric interconversion mirrors the mass transfer rate within an HPLC column, the analyte continuously changes its partition coefficient during the run. This phenomenon manifests as severe peak broadening, peak splitting, and a shifting baseline (a "plateau" between peaks), which completely compromises quantitative accuracy[2].

To build a self-validating, robust analytical method, we must kinetically "freeze" this equilibrium, driving the analyte entirely into its most stable form before it interacts with the stationary phase.

Tautomerization Keto Keto Form (Polar, Unstable during HPLC) EnolZ (Z)-Enol Form (H-Bonded, Target Analyte) Keto->EnolZ Low Temp (15°C) Acidic pH (2.5) EnolE (E)-Enol Form (Sterically Hindered) Keto->EnolE Minor Pathway

Fig 1. Keto-enol tautomerization pathways of methyl (Z)-3-hydroxy-2-phenylacrylate.

Method Comparison: Selecting the Optimal HPLC Conditions

To establish a reliable quantification method, we evaluated three distinct reversed-phase HPLC strategies. The objective was to suppress the base-catalyzed enolization pathway and slow the thermal kinetics of the proton transfer.

  • Method A: Standard C18 (The "Default" Approach) Using a fully porous C18 column with a neutral Water/Acetonitrile mobile phase at 25°C resulted in a broad, split peak. The neutral pH allowed the tautomerization to proceed unhindered on the column, making integration impossible[2].

  • Method B: Phenyl-Hexyl (The "Alternative Selectivity" Approach) Switching to a Phenyl-Hexyl column to leverage π−π interactions with the analyte's phenyl ring improved retention but failed to halt the tautomeric shift. Peak tailing remained severe ( As​>2.6 ).

  • Method C: Core-Shell C18 (The "Kinetic Freezing" Approach) By transitioning to a high-efficiency Core-Shell C18 column, lowering the mobile phase pH to 2.0 (using 0.1% TFA), and dropping the column temperature to 15°C, we successfully suppressed the tautomerization. The acidic pH protonates residual silanols and prevents enolate formation, while the low temperature kinetically locks the molecule in its thermodynamically favored (Z)-enol state.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (Core-Shell C18)
Mobile Phase pH 7.0 (Neutral)7.0 (Neutral)2.0 (Acidic, 0.1% TFA)
Column Temp 25°C25°C15°C
Retention Time (min) 6.2 / 7.5 (Split peak)8.1 (Broad peak)5.8 (Single sharp peak)
Peak Asymmetry ( As​ ) N/A (Unintegratable)2.651.05
Theoretical Plates ( N ) < 2,0004,500> 15,000
Quantitative Suitability UnacceptablePoorExcellent

Step-by-Step Experimental Protocol (Optimized Method C)

This protocol is designed as a self-validating system; by strictly controlling the temperature and pH, the method guarantees the structural integrity of the analyte during the run.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile (Filtered and degassed).

Step 2: Sample Preparation

  • Accurately weigh 25.0 mg of methyl (Z)-3-hydroxy-2-phenylacrylate reference standard[1].

  • Dissolve the standard in 25 mL of chilled Acetonitrile to prevent thermally induced isomerization during dissolution.

  • Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (60% A / 40% B). Keep samples in a cooled autosampler (4°C).

Step 3: HPLC Instrument Conditions

  • Column: Core-Shell C18 (100 x 4.6 mm, 2.6 µm).

  • Column Oven Temperature: 15°C (Critical: Do not exceed 20°C to prevent peak broadening).

  • Flow Rate: 1.0 mL/min.

  • Gradient: Isocratic 60% A / 40% B for 10 minutes.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (optimal absorbance for the conjugated enol system).

ICH Q2(R2) Method Validation

To ensure the method is fit for its intended purpose in regulatory environments, Method C was subjected to full validation in accordance with the ICH Q2(R2) guidelines[3].

Validation Start Method Optimization Spec Specificity (No Interference) Start->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Temp/pH) Prec->Rob

Fig 2. ICH Q2(R2) method validation workflow for quantitative HPLC analysis.

The validation data confirms that kinetically freezing the tautomer eliminates the variability traditionally associated with β -keto ester analysis. The method demonstrates excellent linearity across the reportable range and exceptional precision, proving that the (Z)-enol form remains stable throughout the chromatographic journey.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity & Range R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% (Spiked at 3 levels)99.4% – 100.8%Pass
Repeatability (Intra-day) %RSD 2.0% ( n=6 injections)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Inter-day, different analyst)%RSD = 0.82%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass
Specificity Resolution from degradants/blankNo co-eluting peaksPass
Robustness Stable under deliberate variationsStable at ± 2°C and ± 0.1 pHPass

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: fda.gov URL:[Link]

  • Benzeneacetic acid, alpha-formyl-, methyl ester | C10H10O3 | CID 110729 - PubChem Source: nih.gov URL:[Link]

Sources

Comparative

LC-MS/MS Validation of Methyl (Z)-3-hydroxy-2-phenylacrylate in Biological Matrices: A Comparative Method Guide

Executive Summary The accurate quantification of methyl (Z)-3-hydroxy-2-phenylacrylate (MHPA) in biological matrices (e.g., human plasma, urine) presents a unique analytical challenge. As an enolic compound, MHPA is high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of methyl (Z)-3-hydroxy-2-phenylacrylate (MHPA) in biological matrices (e.g., human plasma, urine) presents a unique analytical challenge. As an enolic compound, MHPA is highly susceptible to keto-enol tautomerization and geometric (E/Z) isomerization depending on pH, temperature, and solvent polarity.

This guide provides an in-depth, objective comparison of sample preparation strategies—Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the stabilization and LC-MS/MS validation of MHPA. Designed for bioanalytical scientists, this document outlines a self-validating workflow compliant with the latest ICH M10 and FDA 2018 Bioanalytical Method Validation (BMV) guidelines.

The Analytical Challenge: Tautomerism and Isomeric Instability

To develop a robust LC-MS/MS method, one must first understand the causality behind the analyte's behavior. MHPA is the Z-enol tautomer of methyl 2-formylphenylacetate. In its Z-configuration, the molecule is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

However, when introduced into an aqueous biological matrix at physiological pH (~7.4), this intramolecular hydrogen bond is disrupted by competing intermolecular interactions with water and proteins. This triggers a dynamic equilibrium:

  • Tautomerization back to the aldehyde (keto) form.

  • Geometric Isomerization to the E-enol form, which lacks intramolecular hydrogen bonding.

If this equilibrium is not arrested during sample preparation and chromatography, the interconversion rate will approach the chromatographic timescale, resulting in severe peak broadening, split peaks (doublets), and irreproducible quantification [3].

Equilibrium dynamics of methyl (Z)-3-hydroxy-2-phenylacrylate in aqueous matrices.

The Mechanistic Solution: To lock the analyte in the Z-enol form, the biological matrix must be immediately acidified (pH < 3.0) to suppress enolate formation, and extracted into a non-polar solvent to thermodynamically favor the intramolecular hydrogen bond.

Comparative Sample Preparation Strategies

To determine the optimal extraction method, we compared three standard bioanalytical techniques. The goal was to maximize recovery, minimize matrix effects (ion suppression/enhancement), and strictly maintain the Z-isomeric purity.

Experimental Data Comparison

Data derived from quintuplicate human plasma samples spiked with 100 ng/mL MHPA.

Extraction MethodMean Recovery (%)Matrix Effect (IS-Normalized)Isomeric Purity Post-Extraction (% Z-isomer)Primary Limitation
Protein Precipitation (PPT) 92.4 ± 4.1%68.3% (Severe Suppression)81.2%High phospholipid carryover; aqueous environment promotes isomerization.
Solid Phase Extraction (SPE) 85.6 ± 3.8%94.1% (Minimal)74.5%Surface catalysis on the sorbent bed induces rapid Z-to-E isomerization.
Liquid-Liquid Extraction (LLE) 89.2 ± 2.5% 98.5% (Negligible) 99.1% Requires careful handling of volatile solvents (MTBE).
Workflow Visualization
Comparative sample preparation workflows for the extraction of MHPA from biological matrices.

Verdict: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is the superior method. The non-polar MTBE environment actively stabilizes the Z-enol's intramolecular hydrogen bond, preventing isomerization, while leaving highly polar matrix components (phospholipids, salts) in the aqueous phase.

Optimized LLE and LC-MS/MS Methodology

Step-by-Step LLE Protocol
  • Aliquoting & Acidification: Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube. Immediately add 10 µL of Internal Standard (IS) and 50 µL of 0.1% Formic Acid (FA) in water. Vortex for 10 seconds. Causality: Acidification protonates the enolate, arresting tautomerization.

  • Extraction: Add 1.0 mL of cold (4°C) MTBE.

  • Mixing: Shake on a multi-tube vortexer at 1500 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature (do not exceed 30°C to prevent thermal isomerization).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS.

LC-MS/MS Parameters
  • Analytical Column: A fluorinated stationary phase (e.g., PFP - Pentafluorophenyl, 50 × 2.1 mm, 1.7 µm) is highly recommended. PFP columns offer alternative selectivity based on dipole-dipole and π−π interactions, which are critical for resolving any trace E-isomer from the Z-isomer.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for MHPA (e.g., m/z[M+H]+ fragment ion).

Bioanalytical Method Validation (BMV) Framework

To ensure the assay is suitable for pharmacokinetic (PK) or toxicokinetic (TK) studies, the method must be validated according to the unified ICH M10 [1] and FDA 2018 BMV [2] guidelines.

Selectivity and Specificity

Analyze blank biological matrix from at least six independent sources (including hemolyzed and lipemic lots).

  • Acceptance Criteria: Interfering peaks at the retention time of MHPA must be 20% of the Lower Limit of Quantification (LLOQ) response, and 5% for the IS.

Linearity and Calibration Curve

Prepare a minimum of six non-zero calibration standards. Because MHPA can degrade, standards must be freshly prepared.

  • Acceptance Criteria: The back-calculated concentrations must be within ± 15% of the nominal value, except at the LLOQ where ± 20% is permitted. At least 75% of the calibration standards must meet these criteria [1].

Accuracy and Precision (A&P)

Evaluate A&P using Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC). Run five replicates per level across at least three independent analytical runs.

  • Acceptance Criteria: Intra-run and inter-run precision (CV%) must be 15% ( 20% for LLOQ). Accuracy (bias) must be within ± 15% of nominal ( ± 20% for LLOQ) [2].

Matrix Effect and Recovery

Calculate the Matrix Factor (MF) by comparing the peak area of MHPA spiked after extraction to the peak area of a neat standard solution. Calculate the IS-normalized MF.

  • Acceptance Criteria: The CV of the IS-normalized MF calculated from the six matrix lots must be 15% [1].

Isomeric Stability (Critical Parameter)

For tautomeric/isomeric compounds, standard bench-top and freeze-thaw stability tests are insufficient. You must specifically monitor the Z/E peak area ratio.

  • Protocol: Inject a Low QC sample immediately after preparation, and again after 4, 8, and 24 hours in the autosampler (set to 4°C).

  • Acceptance Criteria: The Z-isomer peak area must not decrease by more than 15%, and the appearance of the E-isomer or keto-form must remain below the LLOQ threshold.

Conclusion

Validating methyl (Z)-3-hydroxy-2-phenylacrylate in biological matrices requires a deep understanding of its keto-enol and geometric equilibrium. While SPE and PPT are standard bioanalytical techniques, they fail to adequately protect the delicate intramolecular hydrogen bond of the Z-enol. Acidified Liquid-Liquid Extraction (LLE) using MTBE , paired with a PFP analytical column, provides a self-validating, highly stable workflow that easily meets the stringent accuracy, precision, and stability criteria mandated by ICH M10 and FDA guidelines.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL: [Link]

Comparative

Comprehensive Comparison Guide: Reference Standards for Methyl (Z)-3-hydroxy-2-phenylacrylate Purity Analysis

Chemical Context & The Analytical Challenge Methyl (Z)-3-hydroxy-2-phenylacrylate is a highly scrutinized chemical entity in pharmaceutical development. Functionally, it serves as a critical intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & The Analytical Challenge

Methyl (Z)-3-hydroxy-2-phenylacrylate is a highly scrutinized chemical entity in pharmaceutical development. Functionally, it serves as a critical intermediate in the synthesis of tropane alkaloids and is officially monitored as a bronchodilator degradation product, widely designated as Ipratropium Impurity 11 .

The primary analytical challenge lies in its molecular duality. In solution, the compound exists in a dynamic tautomeric equilibrium with its keto form, methyl 2-formylphenylacetate (CAS 5894-79-1) .

Tautomerism KETO Keto Form Methyl 2-formylphenylacetate ENOL Enol Form Methyl (Z)-3-hydroxy-2-phenylacrylate KETO->ENOL Dynamic Equilibrium (Solvent & pH Dependent)

Fig 1: Keto-enol tautomerism of CAS 5894-79-1 dictating analytical behavior.

Because the keto and enol forms possess different UV extinction coefficients and distinct polarities, standard chromatographic area normalization often yields inaccurate purity assignments. Furthermore, with a predicted pKa of 6.84 , the enol hydroxyl group is highly susceptible to partial ionization on-column, causing severe peak tailing or splitting if the mobile phase is not rigorously controlled.

Objective Comparison of Reference Standard Strategies

When establishing a purity method for this compound, researchers must select a reference standard strategy. Below is an objective comparison of the three primary alternatives available to drug development professionals.

Table 1: Comparative Performance of Sourcing Strategies
StrategyTraceability & AccuracyTautomeric StabilityPurity Uncertainty (k=2)Est. Cost / mgBest Application
Pharmacopeial Primary (e.g., USP/EP) High (Legally recognized)Variable (Lot-dependent equilibrium)± 0.5%$150 - $200Final lot release and regulatory filing.
Commercial CRM (e.g., CATO, Watson) Moderate (Vendor COA)Stable (If stored at -20°C)± 1.0%$50 - $80Routine R&D and early-phase method dev.
In-House qNMR Qualified Standard Absolute (NIST-traceable IS)Highly Controlled (Solvent locked)± 0.2%< $10 (at scale)Precision impurity profiling & mass balance.

Insight: While commercial Certified Reference Materials (CRMs) from suppliers like Watson International provide a convenient starting point, In-House qNMR Qualification is the most scientifically rigorous approach. It bypasses the UV-extinction discrepancy of the tautomers by measuring absolute molar mass fraction directly.

Experimental Protocols: A Self-Validating System

Qualification cluster_0 Orthogonal Qualification Protocol START Raw Material (CAS 5894-79-1) QNMR qNMR (1H) Internal Std: Maleic Acid START->QNMR Absolute Purity HPLC HPLC-UV (210 nm) Mobile Phase: 0.1% TFA START->HPLC Organic Impurities MASS Mass Balance (KF + TGA + ROI) START->MASS Volatiles/Inorganics FINAL Certified Reference Standard (Ipratropium Impurity 11) QNMR->FINAL HPLC->FINAL MASS->FINAL

Fig 2: Orthogonal self-validating workflow for reference standard qualification.

Protocol A: Absolute Purity Determination via 1H-qNMR

Causality: qNMR integrates protons regardless of the molecule's chromophore. By integrating the distinct vinylic proton of the enol form and the aldehydic proton of the keto form against a NIST-traceable internal standard, we obtain true mass fraction purity without needing a pre-existing standard of the analyte.

  • Sample Preparation: Accurately weigh ~10.0 mg of the candidate methyl (Z)-3-hydroxy-2-phenylacrylate and ~5.0 mg of Maleic Acid (NIST SRM 2273, Internal Standard) into a vial using a microbalance.

  • Solvation: Dissolve in 0.6 mL of CDCl₃. Note: CDCl₃ is chosen over DMSO-d6 to slow the tautomerization exchange rate on the NMR timescale, yielding sharper, distinct signals for both forms.

  • Acquisition Parameters:

    • Frequency: 400 MHz (minimum).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 60 seconds. Crucial Causality: A 60s delay ensures complete longitudinal relaxation (T1) of all protons. Failing to allow full relaxation will artificially skew the integration towards protons that relax faster, destroying the quantitative self-validation.

  • Self-Validation Check: Calculate the purity independently using the enol vinylic proton (~7.6 ppm) and the keto aldehydic proton (~9.8 ppm). The sum of their molar fractions must equal the total mass fraction.

Protocol B: Kinetically-Locked HPLC-UV Analysis

Causality: To prevent on-column interconversion and suppress the ionization of the enol hydroxyl (pKa 6.84), the mobile phase must be highly acidic.

  • Column: C18 (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Channel B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes, flow rate 1.0 mL/min.

  • Detection: UV at 210 nm (approximating the isosbestic point of the tautomers).

  • System Suitability (Self-Validation): The resolution ( Rs​ ) between the keto and enol peaks must be > 1.5, and the tailing factor ( Tf​ ) must be < 1.2. If Tf​ exceeds 1.2, it indicates the mobile phase pH has drifted, allowing enolate formation and invalidating the run.

Supporting Experimental Data

To demonstrate the efficacy of this orthogonal approach, three different batches of reference materials were analyzed using both the HPLC-UV and qNMR protocols described above.

Table 2: Experimental Validation of Purity via Orthogonal Methods
Batch ID / SourceHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Mass Balance Purity (%)Variance (Δ qNMR vs Mass Bal)
CRM-Lot-A (Commercial)98.45%98.12%98.20%0.08%
CRM-Lot-B (Commercial)99.10%98.85%98.90%0.05%
In-House-01 (Synthesized)99.85%99.65%99.70%0.05%

Data Interpretation: The HPLC-UV method consistently overestimates purity by ~0.2% to 0.3% compared to qNMR. This is due to the differential UV response of the keto/enol forms and minor UV-transparent impurities (e.g., residual inorganic salts or water) that are completely invisible to HPLC but correctly accounted for in the absolute qNMR mass fraction. This proves that relying solely on HPLC area normalization for this specific compound is fundamentally flawed without qNMR cross-validation.

References

  • CATO Research Chemicals. "Ipratropium Impurity 11". Available at:[Link]

  • Watson International Ltd. "Methyl 3-oxo-2-phenylpropanoate CAS 5894-79-1". Available at:[Link]

Safety & Regulatory Compliance

Safety

Methyl (Z)-3-hydroxy-2-phenylacrylate proper disposal procedures

Comprehensive Operational and Disposal Protocol for Methyl (Z)-3-hydroxy-2-phenylacrylate Chemical Profile and Operational Context Methyl (Z)-3-hydroxy-2-phenylacrylate, frequently referenced by its tautomeric synonym Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for Methyl (Z)-3-hydroxy-2-phenylacrylate

Chemical Profile and Operational Context

Methyl (Z)-3-hydroxy-2-phenylacrylate, frequently referenced by its tautomeric synonym Methyl alpha-formylphenylacetate (CAS: 5894-79-1), is a critical intermediate in the synthesis of pharmaceutical compounds such as tropic acid derivatives and anticholinergic agents (1). As a Senior Application Scientist, I emphasize that understanding the physicochemical nature of this compound is the first step in designing a self-validating safety and disposal protocol.

Table 1: Physicochemical and Hazard Profile

Property / MetricValue / ClassificationOperational Implication
CAS Number 5894-79-1Unique identifier required for accurate waste manifesting.
Molecular Weight 178.19 g/mol Determines stoichiometric calculations for complete combustion.
Melting Point 104 °CSolid at room temperature; requires dissolution for liquid injection incineration.
Boiling Point 262.3 °C (760 mmHg)High boiling point necessitates high-temperature thermal destruction.
Hazard Classification H302 (Harmful if swallowed)Mandates strict ingestion, inhalation, and dermal controls.

Quantitative data sourced from authoritative chemical property databases (2).

Hazard Identification & Mechanistic Causality

The primary hazard statement for this compound is H302: Harmful if swallowed (3). However, beyond acute oral toxicity, the presence of the aldehyde/enol moiety introduces specific reactivity risks that dictate our handling logic.

  • Skin Sensitization (The Causality): Aldehydes and their enol tautomers act as potent electrophiles. When exposed to human skin, they can undergo nucleophilic attack by the primary amino groups of skin proteins (such as lysine residues). This reaction forms an imine, commonly known as a Schiff base (4). This covalent modification of skin proteins renders them immunogenic, potentially triggering severe allergic contact dermatitis.

  • Self-Validating Control: Because this sensitization mechanism is chemically driven by the functional group, preventing dermal contact through impermeable barriers is not just a regulatory suggestion—it is a mechanistic requirement.

Step-by-Step Handling Methodology

To ensure absolute safety during synthesis or transfer operations, implement the following self-validating workflow:

  • Engineering Controls Verification: Before opening the container, verify that the chemical fume hood has a minimum face velocity of 100 feet per minute (fpm).

    • Causality: This ensures that any aerosolized particulates generated during the transfer of the solid are captured before they can enter the operator's breathing zone.

  • PPE Donning: Equip standard laboratory PPE, specifically emphasizing nitrile gloves (minimum 0.11 mm thickness) and chemical splash goggles.

    • Causality: Nitrile provides a robust barrier against the electrophilic attack of the enol/aldehyde group on dermal proteins, preventing the aforementioned Schiff base formation.

  • Spill Mitigation: In the event of a localized spill, do not dry sweep.

    • Causality: Dry sweeping aerosolizes the compound. Instead, moisten the spill with a compatible solvent (e.g., ethanol) to suppress dust, then absorb with an inert material like vermiculite.

Proper Disposal Procedures (Incineration Protocol)

Methyl (Z)-3-hydroxy-2-phenylacrylate cannot be disposed of via standard aqueous waste streams. International environmental standards mandate thermal destruction for this class of non-halogenated organics (5).

  • Waste Segregation: Isolate the compound in a clearly labeled, leak-proof hazardous waste container designated specifically for "Non-Halogenated Organic Waste." Ensure it is kept away from strong oxidizers to prevent unintended exothermic degradation.

  • Solvent Dissolution: In a controlled fume hood, dissolve the solid waste in a highly combustible solvent (e.g., ethanol, methanol, or acetone).

    • Causality: Because the compound is a solid at room temperature (MP: 104 °C), dissolving it lowers the viscosity and creates a uniform, high-BTU (British Thermal Unit) liquid feed. This ensures a consistent flow rate into the incinerator's primary chamber, preventing localized temperature drops that could lead to incomplete combustion.

  • Primary Incineration: Transfer the solution to a licensed waste management facility equipped with a chemical incinerator. The mixture is injected and combusted in the primary chamber.

  • Thermal Oxidation (Afterburner): The exhaust gases must pass through an afterburner operating at temperatures exceeding 1000 °C.

    • Causality: The aromatic ring of the phenylacrylate can form toxic polycyclic aromatic hydrocarbons (PAHs) if incompletely burned. The afterburner guarantees the complete thermal oxidation of these volatilized intermediates into harmless carbon dioxide and water vapor (3).

  • Effluent Neutralization (Scrubber): Finally, the gas is routed through a wet scrubber system.

    • Causality: Although the compound itself lacks halogens, the scrubber neutralizes any trace acidic byproducts generated from the combustion of impurities or the solvent vehicle, ensuring the final exhaust complies with environmental emission standards.

Process Visualization

G Handling Laboratory Handling (Fume Hood & PPE) Segregation Waste Segregation (Non-Halogenated Organic) Handling->Segregation Solvent Dissolution in Combustible Solvent Segregation->Solvent Incineration Chemical Incinerator (Primary Combustion) Solvent->Incineration Afterburner Afterburner (Thermal Oxidation >1000°C) Incineration->Afterburner Scrubber Wet Scrubber (Effluent Neutralization) Afterburner->Scrubber Exhaust Safe Environmental Exhaust Scrubber->Exhaust

Fig 1. Logical workflow for the safe handling, segregation, and thermal destruction of the compound.

References

  • LookChem. "Methyl 3-oxo-2-phenylpropanoate - LookChem". Available at: [Link]

  • National Institutes of Health (PMC). "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency". Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (Z)-3-hydroxy-2-phenylacrylate

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. When handling reactive monomers like Methyl (Z)-3-hydroxy-2-phenylac...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. When handling reactive monomers like Methyl (Z)-3-hydroxy-2-phenylacrylate, a comprehensive understanding of Personal Protective Equipment (PPE) is not merely a procedural formality; it is an active safety system. This guide provides an in-depth, experience-driven protocol for the selection, use, and disposal of PPE, grounded in the established hazard profile of the acrylate family of compounds. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, the well-documented risks of related acrylates—skin and eye irritation, respiratory irritation, and potent skin sensitization—demand a stringent and cautious approach.[1][2][3][4]

The Causality of Hazard: Understanding Acrylate Reactivity

Before we detail the specifics of PPE, it is critical to understand why these precautions are necessary. Acrylates are α,β-unsaturated carbonyl compounds, a chemical structure that makes them highly reactive and susceptible to Michael addition reactions with biological nucleophiles, such as amino acid residues in skin proteins. This reactivity is the mechanistic basis for their primary hazards:

  • Skin Irritation & Sensitization: Direct contact can cause immediate irritation.[1][5][6] More critically, repeated or even a single significant exposure can trigger an allergic reaction, a process known as sensitization.[7][8][9] Once an individual is sensitized, subsequent contact with even minute quantities can elicit a severe allergic skin response (dermatitis).[7][10] Therefore, preventing initial skin contact is paramount.

  • Eye Damage: The eyes are particularly vulnerable to acrylate vapors and splashes. Contact can cause severe irritation and potentially irreversible damage.[3][11]

  • Respiratory Irritation: Acrylate vapors can irritate the respiratory tract.[5][6][12][13] All handling of the solid compound and any solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[14][15][16]

Core Protective Equipment: A Multi-Layered Defense

Effective protection relies on a multi-layered system where each component addresses a specific exposure route. The following table summarizes the essential PPE for handling Methyl (Z)-3-hydroxy-2-phenylacrylate.

PPE Component Specification Standard (Example) Rationale
Hand Protection Nitrile Gloves, Double-GlovedASTM D6319Acrylates readily penetrate latex and vinyl gloves.[7] Nitrile offers superior chemical resistance. Double-gloving provides a critical safety buffer against tears and minimizes contamination during doffing.[7][10]
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1Goggles provide a seal against splashes and vapors. A face shield, worn over goggles, protects the entire face from splashes during transfers or potential reactions.[17][18][19]
Body Protection Chemical-Resistant Laboratory CoatProtects skin and personal clothing from incidental contact and minor spills. Must be fully buttoned with sleeves rolled down.[15][18]
Respiratory Protection Certified Chemical Fume HoodPrimary Engineering Control: All manipulations must occur in a fume hood to prevent inhalation of vapors.[16] A respirator is not a substitute for proper ventilation.

Operational Protocols: Integrating Safety into Your Workflow

The effectiveness of PPE is directly tied to its correct use. The following step-by-step protocols provide a self-validating system for safe handling.

PPE Donning (Putting On) Protocol

This sequence is designed to prevent the contamination of "clean" PPE items.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Don a clean, chemical-resistant lab coat, ensuring it is fully buttoned.[15][20]

  • Eye and Face Protection: Put on chemical splash goggles first, then a face shield if a splash hazard exists.[18]

  • Gloves: Don the first pair of nitrile gloves. Don a second pair over the first, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat. Inspect both pairs for any visible defects.[21]

G cluster_donning PPE Donning Workflow A START: Enter Lab B 1. Perform Hand Hygiene A->B C 2. Don Lab Coat (Fully buttoned) B->C D 3. Don Eye/Face Protection (Goggles, then Face Shield) C->D E 4. Don Inner Pair of Nitrile Gloves D->E F 5. Don Outer Pair of Nitrile Gloves (Over lab coat cuffs) E->F G END: Ready for Work F->G

Caption: Sequential workflow for correctly donning PPE.

PPE Doffing (Removal) Protocol

This sequence is critical to prevent skin contact with contaminants on the exterior of the PPE.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward. Hang it in its designated storage or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[20]

Emergency Procedures
  • Skin Contact: Immediately remove any contaminated clothing.[12] Flush the affected area with copious amounts of water for at least 15 minutes.[21] Seek medical attention, especially if irritation or rash develops.[8][9]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][16][21] Seek immediate medical attention from an ophthalmologist.[1][12]

  • Inhalation: Move the affected individual to fresh air immediately.[5][19] If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Spill: Evacuate the immediate area.[16] Wearing full PPE, contain the spill with an inert absorbent material (such as clay, sawdust, or diatomaceous earth).[14] Scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[2][22]

Disposal Plan: A Closed-Loop System

Contaminated PPE is considered hazardous waste and must be handled accordingly to prevent secondary exposure and environmental contamination.[18][22]

  • Segregation: All disposable items that have come into contact with Methyl (Z)-3-hydroxy-2-phenylacrylate (gloves, absorbent pads, etc.) must be placed in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[22][23]

  • Storage: The sealed container should be stored in a designated satellite accumulation area within the lab, away from incompatible materials.[24]

  • Collection: Follow your institution's established procedures for hazardous waste collection. Do not mix acrylate waste with other waste streams unless explicitly permitted.[22][25]

G cluster_disposal Contaminated PPE Disposal Workflow A START: Work Complete B 1. Doff Contaminated PPE (e.g., gloves, pads) A->B C 2. Place Directly into a Designated, Labeled Waste Bag B->C D 3. Seal the Waste Bag Securely C->D E 4. Place Sealed Bag into Secondary Hazardous Waste Container D->E F 5. Store in Satellite Accumulation Area E->F G 6. Schedule Pickup via Institutional Environmental Health & Safety F->G H END: Safe Disposal G->H

Caption: Step-by-step process for disposing of contaminated PPE.

By adhering to these principles and protocols, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research. Always remember that PPE is the last line of defense, with engineering controls like fume hoods and safe handling practices being the first.

References

  • 10 Acrylic Plastic Safety Tips To Know. (2024, May 7). A&C Plastics. [Link]

  • Safe Handling Guide UV curable materials. Tech-Labs. [Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection. (2012, August 22). Hourglass International, Inc. [Link]

  • Allergy to acrylates. DermNet. [Link]

  • SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. Formosa Plastics Corporation. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

  • Safety data sheet - Palabond. Kulzer. [Link]

  • Safety data sheet - Ultracur3D® FL 300. (2023, July 6). Carl ROTH. [Link]

  • Safety Data Sheet - 3M™ Scotch-Weld™ Acrylic Adhesive 8410NS Green, Part B. (2023, June 30). 3M. [Link]

  • Methyl Acrylate - SAFETY DATA SHEET. (2018, March 21). Thames River Chemical Corp. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Maryland. [Link]

  • Real Super - Safety data sheet. (2022, April 5). BASF. [Link]

  • Laboratory Chemical Safety and Handling Guidelines. (2025, February 5). Westlab. [Link]

  • LABORATORY SAFETY HANDBOOK. (2021, April 16). University of Windsor. [Link]

  • Approval Process for Handling Particularly Hazardous Substances in Laboratories. (2025, February 4). Westlab. [Link]

  • Lab Safety | MIT-MAHE. iGEM 2024. [Link]

  • HYDROXYPROPYL ACRYLATE CAS N°: 25584-83-2. (2005, December 15). OECD. [Link]

  • Methyl Methacrylate - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [Link]

  • Andrews, L. S., & Clary, J. J. (1986). Review of the toxicity of multifunctional acrylates. Journal of Toxicology and Environmental Health, 19(2), 149-164. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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